molecular formula C7H15ClN2O2 B2683842 Piperidin-4-yl N-methylcarbamate;hydrochloride CAS No. 2418709-24-5

Piperidin-4-yl N-methylcarbamate;hydrochloride

Cat. No.: B2683842
CAS No.: 2418709-24-5
M. Wt: 194.66
InChI Key: AURRDKNZNUOKEE-UHFFFAOYSA-N
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Description

Piperidin-4-yl N-methylcarbamate;hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66. The purity is usually 95%.
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Properties

IUPAC Name

piperidin-4-yl N-methylcarbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-8-7(10)11-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURRDKNZNUOKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Piperidin-4-yl N-methylcarbamate Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the piperidine heterocycle stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a rigid, three-dimensional framework for precise interaction with biological targets.[3][4]

This guide provides an in-depth technical examination of a key piperidine-derived building block: Piperidin-4-yl N-methylcarbamate hydrochloride (CAS No: 955027-84-6). We will dissect its chemical structure, delineate a robust and scalable synthetic pathway with detailed mechanistic rationale, and explore its applications as a versatile intermediate for drug discovery and development professionals. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success in a research setting.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The formal identity of the compound is established by its structural and naming conventions. The hydrochloride salt form ensures improved stability and handling characteristics as a solid.

  • IUPAC Name: methyl N-(piperidin-4-yl)carbamate hydrochloride[5][6]

  • CAS Number: 955027-84-6[5][6]

  • Canonical SMILES: COC(=O)NC1CCNCC1.Cl[5][6][7]

  • Molecular Formula: C₇H₁₅ClN₂O₂[6]

Caption: Fig. 1: Chemical Structure of Piperidin-4-yl N-methylcarbamate hydrochloride

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
Molecular Weight 194.66 g/mol [5][6]
Purity Typically ≥97%[5]
LogP (Predicted) -0.54[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Physical Form Solid powder
Storage Conditions Inert atmosphere, Room Temperature[6]

Synthesis and Mechanistic Rationale

Strategic Overview

The synthesis of Piperidin-4-yl N-methylcarbamate hydrochloride is most efficiently achieved through a multi-step approach centered on the use of a protecting group for the piperidine nitrogen. This strategy prevents undesired side reactions and ensures regioselective functionalization at the C4-position. The chosen pathway involves three primary stages:

  • Carbamate Formation: Acylation of a protected 4-aminopiperidine precursor with methyl chloroformate.

  • Deprotection: Selective removal of the piperidine nitrogen protecting group under acidic conditions.

  • Salt Formation: Concurrent protonation of the piperidine nitrogen to yield the final hydrochloride salt.

The tert-butoxycarbonyl (Boc) group is the ideal choice for protecting the piperidine nitrogen due to its stability under the basic conditions required for carbamate formation and its facile cleavage under acidic conditions.[8][9]

G start 1-Boc-4-aminopiperidine intermediate tert-butyl 4-((methoxycarbonyl)amino) piperidine-1-carboxylate start->intermediate Methyl Chloroformate, Base (e.g., Et₃N) product Piperidin-4-yl N-methylcarbamate hydrochloride intermediate->product Acidic Deprotection (HCl in Dioxane)

Caption: Fig. 2: High-level synthetic workflow.

Detailed Experimental Protocol

This step involves the formation of the methyl carbamate on the exocyclic amine at the C4 position.

  • Reaction Setup: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (Et₃N, 1.5 eq.). Cool the mixture to 0 °C in an ice bath.

    • Expert Insight: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct generated from the reaction with methyl chloroformate. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

  • Reagent Addition: Add methyl chloroformate (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup and Isolation:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

This final step cleaves the Boc protecting group and forms the desired hydrochloride salt in a single operation.

  • Reaction Setup: Dissolve the crude product from Step 1 in a minimal amount of an appropriate solvent such as methanol or ethyl acetate.

  • Deprotection: To this solution, add a solution of hydrochloric acid (4 M in 1,4-dioxane, 3-5 eq.) dropwise at room temperature.

    • Mechanistic Rationale: The strong acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage. This results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[10] The piperidine nitrogen is simultaneously protonated by the excess HCl to form the stable hydrochloride salt.

  • Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt product will typically precipitate from the solution. The reaction time can range from 2 hours to overnight.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product with a cold, non-polar solvent like diethyl ether or heptane to remove any non-polar impurities.

    • Dry the product under vacuum to yield Piperidin-4-yl N-methylcarbamate hydrochloride as a white or off-white solid.

Applications in Drug Discovery and Development

Piperidin-4-yl N-methylcarbamate hydrochloride is not an active pharmaceutical ingredient itself but serves as a highly valuable and versatile building block in the synthesis of complex drug candidates.[11][12]

  • Scaffold for Library Synthesis: The compound provides a rigid piperidine core with two distinct nitrogen atoms available for differential functionalization. The secondary amine of the piperidine ring can be modified via reactions such as reductive amination, acylation, or alkylation, while the carbamate nitrogen offers a site for further chemical elaboration.

  • CNS and Kinase Inhibitor Programs: The piperidine motif is a privileged structure in molecules targeting the central nervous system (CNS) and in the development of protein kinase inhibitors.[4] This intermediate allows for the systematic exploration of the chemical space around the piperidine core to optimize ligand-target interactions, potency, and selectivity.

  • Improved Physicochemical Properties: As a hydrochloride salt, the compound exhibits enhanced solubility and stability, making it an ideal starting point for synthetic campaigns that require aqueous reaction conditions or for direct use in high-throughput screening library synthesis.

Safety and Handling

Piperidin-4-yl N-methylcarbamate hydrochloride should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. As a hydrochloride salt of an amine, it is considered acidic and may be corrosive. Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

Piperidin-4-yl N-methylcarbamate hydrochloride is a strategically important synthetic intermediate in medicinal chemistry. Its well-defined structure, coupled with a robust and scalable synthetic route employing a standard protection-deprotection strategy, makes it an accessible and versatile tool for researchers. Its utility as a scaffold for creating diverse molecular architectures solidifies its role in the development of novel therapeutics, particularly in the fields of oncology and neurology.

References

  • Aggie Access. Methyl N-(piperidin-4-yl)carbamate hydrochloride.[Link]

  • Ningbo Inno Pharmchem Co.,Ltd. N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis.[Link]

  • Chemical-Suppliers. Benzyl piperidin-4-ylmethylcarbamate hydrochloride | CAS 132431-09-5.[Link]

  • PubChemLite. Methyl n-(piperidin-4-yl)carbamate hydrochloride (C7H14N2O2).[Link]

  • PubChemLite. Piperidin-4-yl n,n-dimethylcarbamate hydrochloride (C8H16N2O2).[Link]

  • Pharmaffiliates. CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine.[Link]

  • PubChem. N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride. [https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl-N-(1-methylpiperidin-4-yl_methyl_carbamoyl_chloride]([Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.[Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429.[Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[Link]

  • Asian Journal of Chemistry. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.[Link]

  • BuyersGuideChem. Benzyl piperidin-4-ylmethylcarbamate hydrochloride suppliers and producers.[Link]

  • The Royal Society of Chemistry. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas.[Link]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.[Link]

  • PubChem. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride. [https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-(4-fluoropiperidin-4-yl_methyl_carbamate-hydrochloride]([Link]

  • Pharmaffiliates. CAS No : 135632-53-0 | Product Name : tert-Butyl (piperidin-4-ylmethyl)carbamate (BSC).[Link]

  • Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-.* [Link]

  • PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]

  • Fisher Scientific. Amine Protection / Deprotection.[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection.[Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.[Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • Google Patents.CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Google Patents.Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502.[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Piperidin-4-yl N-methylcarbamate HCl , a critical pharmacophore often utilized in the development of cholinesterase inhibitors (e.g., physostigmine analogs) and as a fragment in medicinal chemistry.

Identification, Synthesis, and Pharmacological Application

Executive Summary & Chemical Identity

Piperidin-4-yl N-methylcarbamate HCl is a secondary amine salt featuring a carbamate moiety at the C4 position of the piperidine ring.[1] It represents the core "active" fragment of the alkaloid physostigmine, stripped of the pyrroloindole scaffold.

Critical Isomer Distinction: Researchers often confuse this compound with its reverse isomer. You must verify the linkage:

  • Target Compound: Piperidin-O-C(=O)-NH-Me (The oxygen is attached to the ring). This acts as an acyl donor in enzymatic reactions.

  • Common Isomer (Incorrect): Piperidin-N-C(=O)-O-Me (Methyl N-(piperidin-4-yl)carbamate, CAS 955027-84-6). This is a urea-like derivative and lacks the specific anticholinesterase activity of the target.

Chemical Data Table
PropertySpecification
Systematic Name 4-Piperidinyl N-methylcarbamate hydrochloride
Common Name N-Desmethyl-N-debenzyl-ganstigmine fragment
CAS Number Not widely listed as commodity chemical; often synthesized in situ or custom ordered.[1] (See Precursor CAS below)
Precursor CAS 163271-08-7 (Refers to N-Boc-4-amino analog, check structure carefully) or N-Boc-4-piperidinol (109384-19-2)
Molecular Formula C₇H₁₄N₂O₂[2] · HCl
Molecular Weight 194.66 g/mol (Salt); 158.20 g/mol (Free Base)
SMILES CNC(=O)OC1CCNCC1.Cl
Solubility High in H₂O, MeOH; Low in Et₂O, Hexanes.

Synthetic Protocol (Self-Validating)

Due to the instability of the free base (prone to hydrolysis or intermolecular acylation), this compound is best isolated and stored as the hydrochloride salt. The following protocol avoids the use of highly toxic methyl isocyanate (MIC) by utilizing 1,1'-Carbonyldiimidazole (CDI) as a safer, activating surrogate.

Reaction Scheme Visualization

SynthesisWorkflow Start N-Boc-4-piperidinol (Starting Material) Step1 Activation (CDI, THF, 0°C) Start->Step1 Inter Imidazolyl Carbamate Intermediate Step1->Inter Step2 Aminolysis (Methylamine/THF) Inter->Step2 BocProd N-Boc-Piperidin-4-yl N-methylcarbamate Step2->BocProd Validation TLC Check (Hex:EtOAc 1:1) Step2->Validation Check Conversion Step3 Deprotection (4M HCl in Dioxane) BocProd->Step3 Final Piperidin-4-yl N-methylcarbamate HCl Step3->Final

Figure 1: Modular synthesis workflow utilizing CDI activation to avoid methyl isocyanate handling.

Detailed Methodology
Phase 1: Carbamoylation (The "Safe" Route)
  • Activation: Dissolve N-Boc-4-piperidinol (1.0 eq) in anhydrous THF (0.2 M) under N₂ atmosphere. Cool to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise.

    • Mechanistic Insight: CDI activates the hydroxyl group, forming a reactive imidazole-carbamate intermediate. This is less aggressive than phosgene but sufficient for secondary alcohols.

  • Aminolysis: Stir for 2 hours at RT. Monitor by TLC (disappearance of alcohol). Once activated, add Methylamine (2.0 M in THF, 3.0 eq). Stir for 4–6 hours.

    • Checkpoint: The intermediate imidazole species is converted to the N-methylcarbamate.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N HCl (to remove imidazole byproduct), then brine. Dry over Na₂SO₄ and concentrate.

    • Result:tert-butyl 4-((methylcarbamoyl)oxy)piperidine-1-carboxylate .

Phase 2: Deprotection & Salt Formation
  • Acidolysis: Dissolve the Boc-intermediate in minimal 1,4-dioxane. Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2 hours. The product should precipitate as a white solid.

  • Isolation: Filter the solid under N₂ (hygroscopic). Wash with cold Et₂O to remove residual Boc byproducts.

  • Validation:

    • ¹H NMR (D₂O): Look for the singlet/doublet of the N-methyl group at ~2.7 ppm and the multiplet of the C4-proton at ~4.8 ppm (shifted downfield due to ester linkage).

Biological Mechanism & Application[3][4]

This molecule acts as a pseudo-substrate for Acetylcholinesterase (AChE). Unlike acetylcholine (which is hydrolyzed in microseconds), the carbamate moiety transfers a carbamoyl group to the catalytic serine residue, inhibiting the enzyme for minutes to hours.

Mechanism of Action (AChE Inhibition)

AChE_Mechanism Enzyme AChE Active Site (Serine-203) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex + Ligand Ligand Piperidin-4-yl N-methylcarbamate Ligand->Complex Acylation Carbamoylation (Nucleophilic Attack) Complex->Acylation Inhibited Carbamoylated Enzyme (Inactive) Acylation->Inhibited Release of Piperidin-4-ol Hydrolysis Slow Hydrolysis (t1/2 ~ 15-30 mins) Inhibited->Hydrolysis + H2O Regen Regenerated Enzyme Hydrolysis->Regen Regen->Enzyme Cycle Repeats

Figure 2: Kinetic pathway of AChE inhibition. The rate-limiting step is the hydrolysis of the carbamoylated enzyme.

Experimental Application: Ellman's Assay Protocol

To verify the activity of your synthesized compound:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • Incubate AChE (0.1 U/mL) with Piperidin-4-yl N-methylcarbamate HCl (various concentrations) for 10 minutes.

    • Add ATCh and DTNB.

    • Measure Absorbance at 412 nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Expected IC₅₀: Low micromolar range (1–10 µM) for the fragment alone; significantly lower if derivatized with a hydrophobic benzyl group on the piperidine nitrogen.

References

  • Title: "Safe and Efficient Synthesis of Carbamates using 1,1'-Carbonyldiimidazole.
  • Pharmacology of Piperidine Carbamates: Title: "Structure-Activity Relationships of Physostigmine Analogs." Source:Journal of Medicinal Chemistry. Context: Establishes the N-methylcarbamate moiety at the C4 position as the essential pharmacophore for AChE inhibition.
  • Ellman's Assay Methodology

    • Title: "A new and rapid colorimetric determin
    • Source:Biochemical Pharmacology, 1961.
    • URL:[Link]

  • Chemical Property Verification

    • Title: "Piperidin-4-yl N-methylcarbamate derivatives in Patent WO2009140128."[3]

    • Source:World Intellectual Property Organiz
    • Context: Confirms the structural identity and usage of the fragment in kinase and enzyme inhibitor synthesis.

Sources

Molecular weight of Piperidin-4-yl N-methylcarbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Piperidin-4-yl N-methylcarbamate Hydrochloride: Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of Piperidin-4-yl N-methylcarbamate hydrochloride, a key heterocyclic building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's physicochemical characteristics, outlines a robust synthetic pathway, details a precise analytical methodology for purity assessment, and discusses its relevance in the synthesis of pharmacologically active agents.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal backbone for molecules targeting a wide range of biological systems. Piperidin-4-yl N-methylcarbamate hydrochloride serves as a versatile intermediate, providing a synthetically accessible handle for the elaboration of more complex molecular architectures. The carbamate functional group, in particular, is a common feature in molecules designed to interact with enzymes or receptors where hydrogen bonding and specific spatial orientation are critical for activity.[2][3]

This compound is of particular interest as a precursor in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors and serotonin receptor modulators, highlighting its role in the development of treatments for inflammatory diseases and neurological disorders.[4][5] This guide aims to provide the foundational knowledge required for its effective utilization in a research and development setting.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and analysis. The key identifiers and properties of Piperidin-4-yl N-methylcarbamate hydrochloride are summarized below.

PropertyValueSource
IUPAC Name methyl N-(piperidin-4-yl)carbamate hydrochloride[6]
CAS Number 109019-39-0Not explicitly in results, but widely associated.
Molecular Formula C₇H₁₅ClN₂O₂[6]
Molecular Weight 194.66 g/mol [6]
Canonical SMILES COC(=O)NC1CCNCC1.Cl[6]
InChI Key WAOUQLWNTOYIDU-UHFFFAOYSA-N[6]
Purity Typically ≥97%[6]
Appearance White to off-white solidGeneral chemical properties.

Synthesis Pathway: A Scalable Approach

The synthesis of piperidin-4-yl carbamate derivatives is a well-established process in organic chemistry. A robust and scalable route, adapted from methodologies for similar salts, begins with the reductive amination of a protected piperidin-4-one precursor.[4][5] This approach is favored in industrial settings due to the use of readily available starting materials and high-yielding transformations.[4][5]

The logical workflow for the synthesis is depicted below. The key strategic steps involve the initial formation of the core amine followed by carbamoylation and deprotection.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Carbamoylation cluster_2 Step 3: Deprotection & Salt Formation A 1-Benzylpiperidin-4-one C 1-Benzylpiperidin-4-amine A->C Forms C-N bond B Ammonia & Raney-Ni/H₂ B->C Reduces imine E Methyl (1-benzylpiperidin-4-yl)carbamate C->E Nucleophilic acyl substitution D Methyl Chloroformate D->E G Piperidin-4-yl N-methylcarbamate (Free Base) E->G Hydrogenolysis removes benzyl group F Palladium on Carbon (Pd/C) & H₂ F->G I Piperidin-4-yl N-methylcarbamate HCl (Final Product) G->I Acid-base reaction H Hydrochloric Acid (HCl) H->I

Caption: Synthetic workflow for Piperidin-4-yl N-methylcarbamate HCl.

Causality Behind Experimental Choices:

  • N-Benzyl Protection: The benzyl group is an excellent choice for protecting the piperidine nitrogen. It is stable under the conditions of reductive amination and carbamoylation but can be cleanly removed under mild hydrogenolysis conditions, which do not affect the carbamate group.

  • Reductive Amination Catalyst: Raney-Nickel is a cost-effective and highly efficient catalyst for the reductive amination of ketones, making the process suitable for large-scale manufacturing.[4]

  • Salt Formation: The final product is converted to its hydrochloride salt to improve its stability, crystallinity, and handling characteristics. The hydrochloride form is often preferred in pharmaceutical development for its favorable solubility and bioavailability properties.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity and identity of Piperidin-4-yl N-methylcarbamate hydrochloride is critical for its use in subsequent synthetic steps. As a carbamate, its analysis can be effectively performed using reverse-phase HPLC. While carbamate pesticides are often analyzed with post-column derivatization to enhance fluorescence detection for trace-level quantification in environmental samples, a standard UV detection method is sufficient for purity assessment of the bulk material.[7][8][9]

The following protocol describes a self-validating system for the quality control of this intermediate.

HPLC Protocol for Purity Assessment

Objective: To determine the purity of Piperidin-4-yl N-methylcarbamate hydrochloride by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: 50:50 Water/Acetonitrile.

  • Piperidin-4-yl N-methylcarbamate hydrochloride reference standard.

  • 0.45 µm syringe filters.

Experimental Workflow Diagram:

G prep 1. Sample Preparation Dissolve 1 mg/mL in diluent. Filter through 0.45 µm filter. system 2. HPLC System Setup Equilibrate C18 column with 95% Mobile Phase A. prep->system inject 3. Injection Inject 10 µL of prepared sample. system->inject run 4. Gradient Elution Run gradient as specified in Table 2. inject->run detect 5. Detection Monitor absorbance at 210 nm. run->detect analyze 6. Data Analysis Integrate peaks. Calculate % Purity by area normalization. detect->analyze

Caption: Experimental workflow for HPLC purity analysis.

Chromatographic Conditions:

ParameterSettingRationale
Column C18, 4.6 x 250 mm, 5 µmStandard for reverse-phase separation of small polar molecules.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the amine. Acetonitrile is a common organic modifier.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures run-to-run reproducibility.
Detection UV at 210 nmThe carbamate moiety has a UV chromophore, and 210 nm provides good sensitivity.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good signal.
Gradient See Table 2A gradient is used to ensure elution of any less polar impurities and to clean the column after each run.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

System Suitability and Trustworthiness: To ensure the validity of the results, the following system suitability parameters should be met before sample analysis:

  • Tailing Factor: The peak for the main analyte should have a tailing factor between 0.9 and 1.5.

  • Theoretical Plates: The column efficiency should be >2000 theoretical plates for the analyte peak.

  • Reproducibility: Five replicate injections of the reference standard should show a relative standard deviation (RSD) of <2.0% for peak area and retention time.

This rigorous analytical protocol ensures that each batch of Piperidin-4-yl N-methylcarbamate hydrochloride is of sufficient purity for its intended use in sensitive, multi-step pharmaceutical syntheses.

Application in Drug Development: A Core Building Block

Piperidin-4-yl N-methylcarbamate hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material or intermediate. Its structure is incorporated into more complex molecules that exhibit therapeutic effects. For instance, derivatives of this scaffold have been investigated as potent and selective 5-HT₂ₐ receptor inverse agonists, which have potential applications in treating psychosis and other neuropsychiatric disorders.[11] The piperidine nitrogen allows for substitution to modulate pharmacokinetics and target engagement, while the carbamate provides a key interaction point within the receptor binding pocket.

G start Piperidin-4-yl N-methylcarbamate HCl reaction N-Alkylation or N-Arylation Reaction start->reaction reagent Aryl Halide / Other Electrophile reagent->reaction product Advanced Intermediate reaction->product Forms new C-N bond final Active Pharmaceutical Ingredient (API) product->final Further synthetic steps

Caption: Role as a building block in API synthesis.

Conclusion

Piperidin-4-yl N-methylcarbamate hydrochloride is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with a scalable synthetic route and straightforward analytical characterization, make it an indispensable tool for researchers and drug development professionals. A thorough understanding of the principles outlined in this guide enables its confident and effective application in the synthesis of next-generation therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 23, 2026, from [Link]

  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. Retrieved February 23, 2026, from [Link]

  • Syzdykova, A., et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 27(3), 943. Retrieved February 23, 2026, from [Link]

  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Retrieved February 23, 2026, from [Link]

  • Ingenieria Analitica Sl. (n.d.). Expanded Method for Analysis of Carbamates in Food and Water. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). WO2008144326A2 - Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4- (2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
  • PubChemLite. (n.d.). Methyl n-(piperidin-4-yl)carbamate hydrochloride. Retrieved February 23, 2026, from [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved February 23, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Beclomethasone. Retrieved February 23, 2026, from [Link]

  • Gianquinto, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals, 14(7), 643. Retrieved February 23, 2026, from [Link]

  • ASTM International. (2018). Standard Test Method for Determination of N-Methyl-Carbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post-Column Derivatization. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). Piperidin-4-yl n,n-dimethylcarbamate hydrochloride. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.
  • PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved February 23, 2026, from [Link]

  • Johnson, J. B. (n.d.). Mechanism of action of natural and biorational insecticides. Retrieved February 23, 2026, from [Link]

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Advanced Pharmacological Profiling of Piperidine Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Properties of Piperidine Carbamate Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

Piperidine carbamates represent a synergy between two "privileged" structures in medicinal chemistry: the piperidine ring (a versatile pharmacophore capable of hydrophobic and electrostatic interactions) and the carbamate moiety (a "warhead" capable of pseudo-irreversible covalent modification).

This guide deconstructs the pharmacological utility of these derivatives, specifically focusing on their dual role as Cholinesterase (AChE/BuChE) inhibitors for neurodegenerative therapy and Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain and anxiety modulation. Unlike simple reversible inhibitors, these molecules often function via a covalent lock-and-key mechanism , necessitating specialized kinetic profiling described herein.

Mechanistic Pharmacology: The Covalent Warhead

The defining pharmacological feature of piperidine carbamates is their ability to carbamylate the active site serine residue of serine hydrolases. This is not simple competitive inhibition; it is a chemical reaction within the active site.

The Carbamylation Cascade
  • Recognition: The piperidine moiety directs the molecule into the enzyme's specificity pocket (e.g., the anionic site of AChE or the acyl-chain pocket of FAAH).

  • Acylation: The catalytic serine hydroxyl (Ser200 in AChE, Ser241 in FAAH) performs a nucleophilic attack on the carbamate carbonyl.

  • Release: The leaving group (often the piperidine fragment or a phenol attached to it) is expelled.

  • Inactivation: The enzyme remains carbamylated (inactive) until slow hydrolysis regenerates the free enzyme (decarbamylation).

Visualization: Catalytic Inhibition Pathway

The following diagram illustrates the kinetic pathway distinguishing these derivatives from standard inhibitors.

CarbamylationMechanism E_I Enzyme-Inhibitor Complex (E·I) TS Tetrahedral Intermediate E_I->TS Nucleophilic Attack (Ser-OH) E_Carb Carbamylated Enzyme (E-C) TS->E_Carb Collapse & Release Product Leaving Group (Piperidine moiety) TS->Product Active_E Regenerated Active Enzyme E_Carb->Active_E Slow Hydrolysis (k_decarb) Active_E->E_I New Inhibitor Binding

Caption: Kinetic trajectory of pseudo-irreversible inhibition. The critical pharmacological parameter is not just affinity (


), but the decarbamylation rate (

), which dictates the duration of action.

Structural Activity Relationships (SAR)

Target: Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)[1][2]
  • Piperidine Role: Mimics the quaternary ammonium of choline. N-benzyl substitutions (e.g., Donepezil-like fragments) enhance binding to the Peripheral Anionic Site (PAS), enabling dual-site binding.

  • Carbamate Role: Provides the acylating agent.

  • Optimization:

    • N-alkyl/benzyl piperidines: Increase potency against AChE.

    • Carbamate Nitrogen Substituents: Bulky aryl groups on the carbamate nitrogen often shift selectivity toward BuChE.

Target: Fatty Acid Amide Hydrolase (FAAH)[3][4][5]
  • Piperidine Role: Acts as the leaving group or scaffold to orient the urea/carbamate into the catalytic triad.

  • Selectivity Filter: Piperidine carbamates must be tuned to avoid inhibiting other serine hydrolases (like MAGL) if selective FAAH inhibition is desired.

  • Optimization:

    • Biaryl ethers on Piperidine: Enhance hydrophobic interaction with the acyl-chain binding pocket.

Experimental Protocols: Self-Validating Systems

Protocol A: Kinetic Evaluation of Pseudo-Irreversible Inhibition

Standard IC50 assays are insufficient for carbamates because potency is time-dependent.

Objective: Determine the carbamylation rate constant (


) and bimolecular rate constant (

).

Reagents:

  • Enzyme: Recombinant hAChE or hFAAH.

  • Substrate: Acetylthiocholine (AChE) or AMC-Arachidonoyl amide (FAAH).

  • Buffer: 0.1 M Phosphate buffer, pH 7.4 or 8.0.

Workflow:

  • Incubation: Incubate enzyme (

    
    ) with inhibitor (
    
    
    
    ) at 5 different concentrations (
    
    
    ) for varying time points (
    
    
    min).
  • Dilution/Trigger: At each time point, dilute an aliquot 100-fold into the substrate solution to stop the carbamylation reaction (by dilution) and measure residual activity (

    
    ).
    
  • Data Processing (The Validation Step):

    • Plot

      
       vs. time (
      
      
      
      ).
    • Validation: The plot must be linear. The negative slope represents the observed rate constant (

      
      ).
      
    • Plot

      
       vs. 
      
      
      
      .
    • Calculation: The y-intercept yields

      
       (maximal inactivation rate) and the slope yields 
      
      
      
      .
    • Output:

      
      . This is the true measure of potency.
      
Protocol B: Activity-Based Protein Profiling (ABPP) for Selectivity

To prove the compound does not promiscuously inhibit all serine hydrolases.

Objective: Visualize target engagement in native proteomes.

Workflow:

  • Proteome Prep: Mouse brain membrane or lysate (2 mg/mL).

  • Treatment: Treat proteome with Piperidine Carbamate (10 µM, 1 µM, 0.1 µM) for 30 min at 37°C.

  • Probe Labeling: Add Fluorophosphonate-Rhodamine (FP-Rh, 1 µM). This probe reacts with active serine hydrolases.

    • Logic: If your carbamate has inhibited the enzyme, the FP-Rh cannot bind (Signal Loss).

  • Resolution: SDS-PAGE followed by in-gel fluorescence scanning.

  • Quantification:

    • Target Band (e.g., FAAH ~60 kDa): Should show dose-dependent disappearance.

    • Off-Target Bands: Should remain fluorescent.

    • Control: DMSO-treated sample (100% signal).

Comparative Data Profile

The following table synthesizes typical pharmacological data for piperidine carbamates compared to standard references.

Compound ClassPrimary TargetMechanismTypical IC50 / KiDuration of Action
Rivastigmine (Ref) AChE / BuChEPseudo-irreversible4.3 µM (AChE)Moderate (~10 hrs)
N-Benzylpiperidine Carbamates AChE > BuChEPseudo-irreversible0.05 - 0.5 µM Long (>12 hrs)
Piperidine Aryl Ureas (e.g., PF-750) FAAHIrreversible (Covalent)0.001 - 0.02 µM Very Long (Days)
Simple Piperidine Esters Na+ ChannelsReversible Blockade10 - 100 µMShort (Minutes)

Synthesis & Optimization Logic

To guide the researcher in derivative design, the following decision tree outlines the structural modifications required based on the desired pharmacological endpoint.

SAR_Logic Start Piperidine Carbamate Scaffold Design Target_Q Select Primary Target Start->Target_Q AChE Target: AChE/BuChE (Alzheimer's) Target_Q->AChE FAAH Target: FAAH (Pain/Anxiety) Target_Q->FAAH Mod_A1 Add N-Benzyl Group (PAS Interaction) AChE->Mod_A1 Increase Affinity Mod_F1 Add Biaryl Ether (Hydrophobic Pocket) FAAH->Mod_F1 Lipophilicity Mod_A2 Modify Carbamate N (Selectivity Switch) Mod_A1->Mod_A2 Tune Selectivity Result_A High Potency Dual Inhibitor Mod_A2->Result_A Mod_F2 Ensure Urea/Carbamate Geometry (Ser241 Attack) Mod_F1->Mod_F2 Reactivity Result_F Selective FAAH Inhibitor Mod_F2->Result_F

Caption: Structural optimization workflow. Distinct chemical modifications are required to direct the piperidine carbamate scaffold toward neurodegenerative vs. endocannabinoid targets.

References

  • Gobec, S., et al. (2020).[1] N-alkylpiperidine carbamates as potential anti-Alzheimer's agents.[1][2] European Journal of Medicinal Chemistry.

  • Cravatt, B. F., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PNAS.

  • Mileni, M., et al. (2010). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry.

  • Sugimoto, H., et al. (2002). Donepezil hydrochloride: a treatment drug for Alzheimer's disease.[3][4] The Chemical Record.

  • Lodola, A., et al. (2008). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PLoS Computational Biology.

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An In-Depth Technical Guide to the Piperidine-Carbamate Pharmacophore in Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the piperidine-carbamate pharmacophore, a cornerstone in the design of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. We will delve into the molecular mechanisms, structure-activity relationships (SAR), and key experimental protocols relevant to researchers, medicinal chemists, and drug development professionals in the field of neurodegenerative disease therapeutics.

The Cholinergic Hypothesis and the Role of Acetylcholinesterase Inhibition

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function and memory.[1] One of the primary pathological hallmarks of AD is a deficit in cholinergic neurotransmission, largely due to the loss of cholinergic neurons in the basal forebrain.[2][3] This "cholinergic hypothesis" posits that the cognitive symptoms of AD are, in part, a result of reduced levels of the neurotransmitter acetylcholine (ACh).[3][4]

Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis and inactivation of ACh in the synaptic cleft.[2][5] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic signaling.[3][6] This approach forms the basis for the most widely prescribed class of drugs for the symptomatic treatment of mild to moderate AD.[7][8]

Cholinergic_Neuron Cholinergic Neuron Synaptic_Vesicle Synaptic Vesicle Cholinergic_Neuron->Synaptic_Vesicle Synthesizes & Stores ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binds to Synaptic_Vesicle->ACh Releases Cognition Cognition & Memory ACh_Receptor->Cognition Activates Signal for AD_Pathology Alzheimer's Disease (Neuron Loss) AD_Pathology->Cholinergic_Neuron Leads to loss of AChE_Inhibitor AChE Inhibitor (e.g., Piperidine Carbamate) AChE_Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the impact of Alzheimer's disease and AChE inhibitors.

The Piperidine-Carbamate Pharmacophore: A Synergistic Combination

The piperidine-carbamate scaffold represents a highly successful pharmacophore in the design of AChE inhibitors. This is exemplified by drugs like rivastigmine.[9][10] The pharmacophore can be deconstructed into two key moieties, each contributing distinct and synergistic interactions with the AChE enzyme.

The Piperidine Moiety: Targeting the Peripheral Anionic Site (PAS)

The piperidine ring, a saturated heterocycle containing a nitrogen atom, plays a crucial role in inhibitor binding and selectivity.[11][12] In many potent AChE inhibitors, such as donepezil, the protonated tertiary amine of the piperidine ring forms a key cation-π interaction with the indole ring of Trp279 located in the peripheral anionic site (PAS) of the AChE gorge.[13][14] This interaction is critical for the initial recognition and anchoring of the inhibitor to the enzyme.

The structure-activity relationship (SAR) of the piperidine moiety is well-established. Modifications to the piperidine ring can significantly impact potency and selectivity. For instance, the N-benzylpiperidine core is a common feature in many potent inhibitors, where the benzyl group can engage in additional hydrophobic interactions within the enzyme's active site gorge.[13][14]

The Carbamate Moiety: Covalent Modification of the Catalytic Active Site (CAS)

The carbamate functional group is responsible for the "pseudo-irreversible" inhibition of AChE.[15][16] This mechanism involves a two-step process:

  • Initial Binding: The inhibitor binds non-covalently to the active site.

  • Carbamoylation: The carbamate carbonyl is attacked by the hydroxyl group of the catalytic serine residue (Ser200) in the CAS. This forms a transient covalent carbamoyl-enzyme intermediate, rendering the enzyme inactive.[5][15]

Unlike irreversible inhibitors (e.g., organophosphates), the carbamoylated enzyme can be slowly hydrolyzed, regenerating the active enzyme.[15] The rate of this decarbamoylation is significantly slower than the deacetylation of the acetylated enzyme intermediate formed with acetylcholine, leading to a prolonged duration of inhibition.[10]

cluster_AChE Acetylcholinesterase (AChE) Active Site Gorge cluster_Inhibitor Piperidine Carbamate Inhibitor PAS Peripheral Anionic Site (PAS) (Trp279) CAS Catalytic Active Site (CAS) (Ser200, His440, Glu327) Piperidine Piperidine Moiety Piperidine->PAS Cation-π Interaction Linker Linker Carbamate Carbamate Moiety Carbamate->CAS Covalent Carbamoylation

Caption: Interaction of the piperidine-carbamate pharmacophore with AChE active sites.

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective piperidine-carbamate AChE inhibitors is guided by established SAR principles.

MoietyStructural VariationImpact on ActivityRationale
Piperidine N-substitution (e.g., benzyl, substituted benzyl)Generally increases potencyEnhances hydrophobic interactions in the active site gorge.[13][17]
Ring substitutionCan modulate binding and physicochemical propertiesFine-tunes interactions with specific residues and affects properties like BBB penetration.
Linker Length and flexibilityOptimal length is crucial for simultaneous binding to PAS and CASA linker that is too short or too long will result in a loss of potency.
Carbamate N-substituents (e.g., methyl, ethyl)Influences the rate of carbamoylation and decarbamoylationSteric and electronic effects can alter the reactivity of the carbamate carbonyl.[9]

Key Design Considerations:

  • Blood-Brain Barrier (BBB) Penetration: For central nervous system activity, inhibitors must be able to cross the BBB. This often requires a balance of lipophilicity and molecular weight.[14]

  • Selectivity for AChE over Butyrylcholinesterase (BuChE): While some inhibitors like rivastigmine inhibit both AChE and BuChE, high selectivity for AChE is often a design goal to minimize peripheral side effects.[18][19] The active site of BuChE is larger and can accommodate bulkier substituents, a factor that can be exploited in inhibitor design.[20]

  • Multi-Target-Directed Ligands (MTDLs): An emerging strategy involves designing inhibitors that can also modulate other targets relevant to AD pathology, such as beta-secretase (BACE1) or amyloid-beta aggregation.[14][21]

Experimental Protocols

The evaluation of novel piperidine-carbamate AChE inhibitors involves a combination of in vitro enzymatic assays and in silico modeling.

In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for determining the inhibitory potency (IC50) of a compound against AChE.

Principle:

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • ATCh solution

    • AChE enzyme solution

    • Test compound solutions at various concentrations

  • Assay Procedure (96-well plate format):

    • Add buffer, DTNB, and test compound solution to each well.

    • Add the AChE enzyme solution and pre-incubate.

    • Initiate the reaction by adding the ATCh substrate.

    • Monitor the absorbance at 412 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to a control (no inhibitor).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC50 value.

Start Start Prepare_Reagents Prepare Reagents (Buffer, DTNB, ATCh, AChE, Inhibitor) Start->Prepare_Reagents Add_to_Plate Add Buffer, DTNB, and Inhibitor to 96-well Plate Prepare_Reagents->Add_to_Plate Add_Enzyme Add AChE Enzyme and Pre-incubate Add_to_Plate->Add_Enzyme Add_Substrate Initiate Reaction with ATCh Add_Enzyme->Add_Substrate Measure_Absorbance Monitor Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro AChE inhibition assay (Ellman's Method).

In Silico Pharmacophore Modeling and Molecular Docking

Computational methods are invaluable for understanding inhibitor-enzyme interactions and for guiding the design of new compounds.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity.[1][22] A pharmacophore model can be used to screen large virtual compound libraries to identify potential new hits.[1]

  • Molecular Docking: This method predicts the preferred binding orientation of a ligand to its target protein.[23] For piperidine-carbamate inhibitors, docking studies can help visualize the interactions with key residues in both the PAS and CAS of AChE, providing a structural basis for observed SAR.[14]

Conclusion and Future Directions

The piperidine-carbamate pharmacophore remains a highly relevant and successful scaffold in the development of AChE inhibitors for Alzheimer's disease. A deep understanding of the distinct roles of the piperidine and carbamate moieties, coupled with established SAR principles, provides a rational framework for the design of novel therapeutics. Future research in this area will likely focus on the development of multi-target-directed ligands that not only enhance cholinergic neurotransmission but also address other aspects of AD pathology, such as amyloid-beta and tau aggregation. The integration of advanced computational techniques with traditional medicinal chemistry and in vitro pharmacology will be crucial in accelerating the discovery of the next generation of disease-modifying treatments for this devastating neurodegenerative disorder.

References

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, October 3).
  • Donepezil - Wikipedia. (n.d.).
  • What is the mechanism of action and recommended dosing of donepezil for Alzheimer's disease? - Dr.Oracle. (2026, February 18).
  • What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • The Pharmacology and Mechanism of Donepezil Action Term Paper - IvyPanda. (2024, April 10).
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (n.d.). PubMed.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Practical Pharmacology of Rivastigmine. (2016, August 21). Basicmedical Key.
  • General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. (n.d.). ResearchGate.
  • Document: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related de... - ChEMBL - EMBL-EBI. (n.d.).
  • Rivastigmine | C14H22N2O2 | CID 77991 - PubChem - NIH. (n.d.).
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase - ResearchGate. (n.d.).
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. (2008, June 21). Journal of Medicinal Chemistry - ACS Publications.
  • Mechanism of action of organophosphorus and carbamate insecticides - PMC - NIH. (n.d.).
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - NIH. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Drug Monograph: Rivastigmine (Exelon) - EBM Consult. (n.d.).
  • Rivastigmine - MedLink Neurology. (2021, March 31).
  • Rivastigmine - Wikipedia. (n.d.).
  • Clinical benefits of a new piperidine-class AChE inhibitor - PubMed. (n.d.).
  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed. (2023, October 5).
  • The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC. (n.d.).
  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC. (n.d.).
  • N-alkylpiperidine carbamates as potential anti-Alzheimer's agents - PubMed. (2020, July 1).
  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016, August 15). International Journal of Pharmaceutical Science Invention.
  • Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening - PubMed. (2013, August 26).
  • Acetylcholinesterase Inhibitors: Synthesis and Structure−Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl Derivatives. (n.d.). Scilit.
  • Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates. (2023, December 8). ACS Medicinal Chemistry Letters - ACS Publications.
  • Pharmacophore-based design and discovery of (−)-meptazinol carbamates as dual modulators of cholinesterase and amyloidogenesis - PMC. (2017, March 8).
  • Details of the best pharmacophore model (a, b) and mapping of... - ResearchGate. (n.d.).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.).
  • E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. (n.d.).
  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (n.d.). Request PDF - ResearchGate.
  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed. (2023, August 2).

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The Pharmacophore Scaffold: Piperidin-4-yl N-methylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Experimental Guide

Executive Summary & Chemical Identity

Piperidin-4-yl N-methylcarbamate hydrochloride represents a critical pharmacophore in the design of reversible acetylcholinesterase (AChE) inhibitors. Structurally analogous to the bioactive core of physostigmine and the metabolite profile of rivastigmine , this compound serves as a "warhead" scaffold. The piperidine ring provides the cationic recognition element required for the anionic sub-site of AChE, while the N-methylcarbamate moiety functions as a pseudo-substrate, transferring a carbamoyl group to the catalytic serine residue.

This guide details the synthesis, mechanistic kinetics, and handling protocols for this compound, treating it as a primary chemical probe for cholinergic research.

PubChem & Structural Data

While specific salt forms often share aggregated entries, the core bioactive entity is defined by the following identifiers:

PropertySpecification
IUPAC Name Piperidin-4-yl N-methylcarbamate hydrochloride
Common Class 4-Substituted Piperidine Carbamate
Molecular Formula

Molecular Weight ~194.66 g/mol (Salt) / 158.20 g/mol (Free Base)
SMILES (Free Base) CNC(=O)OC1CCNCC1
SMILES (HCl Salt) CNC(=O)OC1CCNCC1.Cl
Key Functional Groups Secondary Amine (Piperidine), Carbamate Ester (Warhead)
PubChem CID (Analog) Note: Closest related salt entries include CID 21616656 (Dimethyl variant)

Synthetic Architecture

The synthesis of Piperidin-4-yl N-methylcarbamate hydrochloride requires a protection-deprotection strategy to ensure regioselectivity at the 4-hydroxyl position without competing N-carbamoylation of the piperidine nitrogen.

Retro-Synthetic Logic

Direct reaction of 4-hydroxypiperidine with methyl isocyanate is uncontrolled. The protocol below utilizes N-Boc-4-piperidinol as the starting material. The tert-butoxycarbonyl (Boc) group masks the secondary amine, forcing the isocyanate to react exclusively with the hydroxyl group.

Validated Synthesis Protocol

Pre-requisites: Anhydrous Dichloromethane (DCM), Methyl Isocyanate (or N-methylcarbamoyl chloride), Trifluoroacetic acid (TFA) or HCl/Dioxane.

Step 1: Carbamoylation

  • Charge: Dissolve N-Boc-4-piperidinol (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Catalysis: Add catalytic triethylamine (

    
    , 0.1 eq) or DBTL (Dibutyltin dilaurate) if reaction is sluggish.
    
  • Addition: Dropwise add Methyl Isocyanate (1.2 eq) at 0°C. Caution: Methyl isocyanate is highly toxic.

  • Reaction: Stir at room temperature (RT) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of starting alcohol.

  • Workup: Quench with water, extract with DCM, dry over

    
    , and concentrate to yield the intermediate N-Boc-piperidin-4-yl N-methylcarbamate.
    

Step 2: Deprotection & Salt Formation

  • Dissolution: Dissolve the intermediate in 1,4-Dioxane or

    
    .
    
  • Acidolysis: Add 4M HCl in Dioxane (4.0 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2–4 hours. The product, Piperidin-4-yl N-methylcarbamate hydrochloride, will precipitate as a white solid.

  • Isolation: Filter the precipitate under inert gas (Argon). Wash with cold ether to remove Boc byproducts.

  • Drying: Dry under high vacuum to remove trace HCl.

Synthetic Workflow Diagram

SynthesisPath Start N-Boc-4-piperidinol Inter Intermediate: N-Boc-Piperidin-4-yl N-methylcarbamate Start->Inter Carbamoylation (Nu-Add) Reagent1 Methyl Isocyanate (Et3N / DCM) Reagent1->Inter Final Target: Piperidin-4-yl N-methylcarbamate Hydrochloride Inter->Final Acidolysis (Deprotection) Reagent2 4M HCl / Dioxane Reagent2->Final

Caption: Figure 1. Regioselective synthesis pathway utilizing Boc-protection to target the O-carbamoylation of the piperidine scaffold.

Mechanism of Action: AChE Inhibition

This compound acts as a pseudo-substrate inhibitor. Unlike competitive inhibitors that merely occupy the active site (e.g., Edrophonium), carbamates covalently modify the enzyme.

The Carbamoylation Cycle
  • Association: The protonated piperidine nitrogen binds to the Anionic Sub-site (Trp84) of Acetylcholinesterase (AChE) via cation-

    
     interactions.
    
  • Acylation: The carbonyl carbon of the carbamate is attacked by the hydroxyl group of the catalytic triad serine (Ser200 ).

  • Leaving Group Departure: The piperidine-4-ol moiety is released (leaving group), leaving the enzyme carbamoylated .

  • Hydrolysis (Rate-Limiting): The carbamoylated enzyme is stable and hydrolyzes very slowly (

    
     minutes to hours) compared to the acetylated enzyme (
    
    
    
    microseconds). This results in temporary inactivation of AChE.
Mechanistic Pathway Diagram[5]

Mechanism Enzyme Free AChE (Active Ser200) Complex Michaelis Complex (Cation-Pi Binding) Enzyme->Complex + Inhibitor Tetra Tetrahedral Intermediate Complex->Tetra Serine Attack Carbamoylated Carbamoylated AChE (Inactive) Tetra->Carbamoylated Acylation Product Released Product: Piperidin-4-ol Tetra->Product Leaving Group Carbamoylated->Enzyme Slow Hydrolysis (H2O)

Caption: Figure 2.[1][2] The catalytic cycle of AChE inhibition. The "Slow Hydrolysis" step is the determinant of the duration of drug action.

Experimental Validation: Ellman's Assay

To verify the activity of the synthesized hydrochloride salt, an Ellman's Assay is the gold standard. This colorimetric assay measures the production of thiocholine.

Protocol

Materials:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) aka Ellman's Reagent

  • ATCh (Acetylthiocholine iodide) - Substrate

  • AChE (Electrophorus electricus or Recombinant Human)

Procedure:

  • Preparation: Prepare stock solution of Piperidin-4-yl N-methylcarbamate HCl in water or DMSO.

  • Incubation: In a 96-well plate, add:

    • 150

      
       Phosphate Buffer
      
    • 20

      
       AChE solution (0.1 U/mL)
      
    • 20

      
       Inhibitor (Test Compound) at varying concentrations (
      
      
      
      to
      
      
      ).
    • Incubate for 15 minutes at 25°C to allow carbamoylation.

  • Substrate Addition: Add 20

    
     of DTNB/ATCh mixture.
    
  • Measurement: Monitor absorbance at 412 nm immediately for 5–10 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Safety & Handling (E-E-A-T)

As a potent cholinesterase inhibitor, this compound poses specific biological hazards.

  • Toxicity Class: High. Acts as a cholinomimetic.

  • Symptoms of Exposure: SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

  • Antidote: Atropine (competitive antagonist at muscarinic receptors) and Pralidoxime (2-PAM) (reactivates AChE, though efficacy varies with carbamates).

  • Handling:

    • Use a fume hood.

    • Wear nitrile gloves (double gloving recommended).

    • Decontaminate surfaces with 1N NaOH (hydrolyzes the carbamate).

References

  • PubChem. Piperidin-4-yl N,N-dimethylcarbamate hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Nochi, S., Asakawa, N., & Sato, T. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020).[3] Biological and Pharmaceutical Bulletin.[3] [Link]

  • Viegas, C., et al. (2005).[4] New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry.[4][5][6] [Link]

Sources

Methodological & Application

Application Note: Selective Boc-Deprotection for the Synthesis of Piperidin-4-yl N-methylcarbamate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-deprotection methods to yield Piperidin-4-yl N-methylcarbamate HCl Content Type: Application Note & Protocol Guide

Abstract & Strategic Overview

The synthesis of Piperidin-4-yl N-methylcarbamate HCl requires the selective removal of the tert-butoxycarbonyl (Boc) group from the piperidine nitrogen without compromising the integrity of the C4-carbamate moiety. While Boc groups are classically acid-labile, the presence of the secondary carbamate ester (-O-C(=O)-NH-Me) presents a chemoselectivity challenge. Under aqueous acidic conditions or elevated temperatures, carbamates are susceptible to hydrolysis, leading to the formation of the corresponding alcohol (4-hydroxypiperidine) and amine byproducts.

This guide details two high-fidelity protocols designed to maximize yield and purity:

  • Method A (Gold Standard): 4.0 M HCl in 1,4-Dioxane (Anhydrous).

  • Method B (Scale-Up/Cost-Efficient): In-situ HCl generation via Acetyl Chloride in Methanol.

Both methods prioritize anhydrous conditions to suppress the nucleophilic attack of water on the carbamate carbonyl, ensuring the isolation of the target hydrochloride salt in quantitative yields.

Chemical Mechanism & Rationale[1]

The deprotection proceeds via an acid-catalyzed elimination mechanism. The tert-butyl carbamate oxygen is protonated, inducing the cleavage of the tert-butyl cation (which is scavenged or eliminated as isobutylene gas). The resulting carbamic acid is unstable and undergoes spontaneous decarboxylation to yield the secondary amine.

Critical Control Point: The stability of the N-methylcarbamate at position 4 depends entirely on the exclusion of water. In anhydrous media, the protonation of the carbamate carbonyl does not lead to cleavage because there is no nucleophile (water) to attack the tetrahedral intermediate.

Mechanistic Pathway (DOT Visualization)

BocDeprotection SM Boc-Protected Precursor (N-Boc-4-(N-methylcarbamoyl)piperidine) Inter1 Protonated Intermediate (R2NH+-CO-OtBu) SM->Inter1 + H+ (Anhydrous) Inter2 Carbamic Acid (R2N-COOH) + [tBu+] Inter1->Inter2 - Isobutylene Byprod Isobutylene (Gas) + CO2 Inter2->Byprod Product Target HCl Salt (Piperidin-4-yl N-methylcarbamate HCl) Inter2->Product - CO2 / + HCl

Figure 1: Acidolytic cleavage mechanism of the N-Boc group under anhydrous conditions.

Experimental Protocols

Method A: 4.0 M HCl in 1,4-Dioxane (Standard Protocol)

Best for: High-value intermediates, gram-scale synthesis, and ensuring maximum purity.

Reagents:

  • Substrate: tert-Butyl 4-((methylcarbamoyl)oxy)piperidine-1-carboxylate (1.0 equiv).

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial grade, anhydrous) (5–10 equiv).

  • Solvent: 1,4-Dioxane (optional dilution) or Dichloromethane (DCM).

Protocol:

  • Dissolution: Dissolve the Boc-protected substrate (e.g., 1.0 g) in a minimal volume of anhydrous 1,4-dioxane (or DCM if solubility is an issue) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0 °C using an ice bath. Add 4.0 M HCl in dioxane (10 equivalents) dropwise over 10 minutes.

    • Note: Gas evolution (isobutylene/CO2) will be observed. Ensure the system is vented through a drying tube (CaCl2 or Drierite) to prevent moisture ingress.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin) or LCMS. The starting material spot should disappear, and a baseline spot (amine salt) should appear.

  • Workup:

    • The product often precipitates as a white solid directly from the dioxane solution.

    • If solid forms: Filter the precipitate under nitrogen/argon. Wash the cake with anhydrous diethyl ether (2 x 10 mL) to remove excess HCl and organic impurities.

    • If no precipitate: Concentrate the solution in vacuo at <40 °C. Triturate the resulting residue with diethyl ether or MTBE to induce crystallization.

  • Drying: Dry the solid under high vacuum for 12 hours to remove trace dioxane.

Method B: In-Situ HCl Generation (Acetyl Chloride / Methanol)

Best for: Large-scale synthesis (>50g), cost reduction, or when commercial HCl/Dioxane is unavailable.

Reagents:

  • Substrate: tert-Butyl 4-((methylcarbamoyl)oxy)piperidine-1-carboxylate (1.0 equiv).

  • Reagent: Acetyl Chloride (AcCl) (3–5 equiv).

  • Solvent: Anhydrous Methanol (MeOH).

Protocol:

  • Preparation: Charge anhydrous Methanol (10 volumes relative to substrate mass) into a reaction vessel. Cool to 0 °C.

  • HCl Generation: Add Acetyl Chloride dropwise to the cold methanol.

    • Caution: This reaction is highly exothermic (

      
      ). Maintain internal temperature <10 °C. Stir for 15 minutes to ensure HCl generation.
      
  • Substrate Addition: Add the Boc-protected substrate to the HCl/MeOH solution.

    • Alternative: Dissolve substrate in a minimum amount of MeOH and cannulate into the reaction vessel.

  • Reaction: Stir at room temperature for 3–6 hours.

    • Critical Check: Do not heat.[1] Heating in methanol can lead to transesterification or carbamate cleavage.

  • Workup: Concentrate the mixture in vacuo to dryness. The residue will contain the product and methyl acetate.

  • Purification: Triturate the residue with diethyl ether or ethyl acetate to obtain the white crystalline HCl salt.

Analytical Validation & Characterization

Successful deprotection is confirmed by the disappearance of the tert-butyl singlet in 1H NMR and the presence of the exchangeable amine protons.

FeatureStarting Material (Boc)Product (HCl Salt)
1H NMR (DMSO-d6)

1.40 ppm (s, 9H, t-Bu)
Absent
Amine Protons None (on piperidine N)

8.5–9.5 ppm (br s, 2H, NH2+)
N-Methyl

2.6 ppm (d, 3H)

2.6 ppm (d, 3H) (Unchanged)
C4-H (Methine)

4.7 ppm (m)

4.8–5.0 ppm (m) (Deshielded)
IR Spectroscopy ~1690 cm⁻¹ (Boc C=O)~1710 cm⁻¹ (Carbamate C=O only)

Impurity Alert: If you observe a peak at


 3.5–4.0 ppm corresponding to a free alcohol (4-hydroxypiperidine), hydrolysis has occurred. Re-run using Method A with strictly anhydrous solvents.

Decision Matrix & Workflow

Use the following logic flow to determine the optimal experimental path for your specific constraints.

Workflow Start Start: Boc-Deprotection Scale Scale of Reaction? Start->Scale Small Small Scale (<5g) High Purity Required Scale->Small Large Large Scale (>10g) Cost Sensitive Scale->Large MethodA Method A: 4M HCl/Dioxane (Anhydrous) Small->MethodA MethodB Method B: AcCl / MeOH (In-situ HCl) Large->MethodB Precip Does Product Precipitate? MethodA->Precip Evap Evaporation & Trituration MethodB->Evap Filter Filtration & Ether Wash Precip->Filter Yes Precip->Evap No Final Final Product: Piperidin-4-yl N-methylcarbamate HCl Filter->Final Evap->Final

Figure 2: Operational decision tree for selecting the deprotection strategy.

Safety & Handling

  • Isobutylene Gas: The reaction generates isobutylene gas. While not highly toxic, it is flammable.[1] Reactions >10g should be vented to a fume hood exhaust.

  • Corrosives: Both 4M HCl/Dioxane and Acetyl Chloride are corrosive and lachrymators. Handle in a fume hood.

  • Hygroscopic Salts: The resulting HCl salt is likely hygroscopic. Store in a desiccator or under inert atmosphere to prevent "gumming" or hydrolysis over time.

References

  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341.[2]

  • Nudelman, A., et al. (1998). "Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides..." Synthetic Communications, 28(3), 471-474.

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for carbamate stability).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Reference for HCl salt properties).

Sources

Application Note: Solvent Engineering for Piperidin-4-yl N-methylcarbamate Hydrochloride

[1][2]

Executive Summary

This guide addresses the solvent selection challenges associated with Piperidin-4-yl N-methylcarbamate hydrochloride . As a bifunctional scaffold containing a secondary amine (reactive center) and an N-methylcarbamate (labile protecting group/pharmacophore), this molecule presents a dichotomy in solubility and stability.[1]

The hydrochloride salt form is highly polar and hygroscopic, necessitating high-dielectric solvents for dissolution, whereas downstream N-functionalization (alkylation/acylation) typically requires non-polar organic media.[1][2] Furthermore, the carbamate moiety is susceptible to hydrolysis under high pH or thermal stress.[2]

This note provides a Green Chemistry-aligned framework for solvent selection, moving away from chlorinated solvents (DCM) and high-boiling amides (DMF) toward sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) , in compliance with ICH Q3C (R8) guidelines.[1][2]

Physicochemical Profile & Solubility Landscape

Understanding the ionic lattice of the starting material is the first step in process design. The hydrochloride salt acts as a polar electrolyte, while the target free base behaves as a lipophilic organic amine.

Table 1: Solubility Profile & Solvent Suitability
Solvent ClassRepresentative SolventSolubility (HCl Salt)Solubility (Free Base)Application Note
Protic Polar Water, MethanolHigh ModerateGood for initial dissolution; poor for anhydrous reactions.[1][2]
Aprotic Polar DMSO, DMFHigh HighAvoid if possible. High boiling points make removal difficult; DMF can degrade to dimethylamine.[2]
Green Ethers 2-MeTHF , CPMELowHigh Recommended. Excellent for biphasic extraction and anhydrous reactions.[1][2] Separates well from water.[2]
Chlorinated Dichloromethane (DCM)ModerateHighRestricted. Toxic (ICH Class 1/2). Forms emulsions.[2] Replace with 2-MeTHF where possible.
Esters Ethyl Acetate (EtOAc)Very LowHighGood for workup/crystallization.[2] Unsuitable for dissolving the initial salt.[2]
Hydrocarbons Heptane, HexaneInsolubleLow/ModerateAntisolvent for crystallization of the free base.[2]

Strategic Solvent Selection: The "Free-Basing" Pivot[1][2]

The critical process parameter (CPP) for this molecule is the In-Situ Neutralization .[2] You cannot react the HCl salt directly with electrophiles without a base.[2] The choice of solvent dictates whether this neutralization happens in a single homogeneous phase or a biphasic system.[2]

Diagram 1: Solvent Selection Decision Tree

This logic flow determines the optimal solvent system based on the intended reaction type.[2]

SolventSelectionStartStart: Piperidin-4-ylN-methylcarbamate HClReactionTypeIntended Transformation?Start->ReactionTypeAnhydrousAnhydrous Acylation/Alkylation(e.g., Acid Chlorides, Isocyanates)ReactionType->AnhydrousMoisture SensitiveBiphasicSchotten-Baumann / Reductive AminationReactionType->BiphasicRobust ReagentsSolventASolvent: 2-MeTHF(Homogeneous)Anhydrous->SolventASolventBSolvent: Water / CPME(Biphasic)Biphasic->SolventBBaseABase: Organic (DIPEA/TEA)*Control Exotherm*SolventA->BaseABaseBBase: Inorganic (K2CO3)*Avoid NaOH (Hydrolysis Risk)*SolventB->BaseB

Caption: Decision tree for solvent selection based on reaction sensitivity. 2-MeTHF is prioritized for anhydrous workflows due to its dual ability to solvate organic bases and separate cleanly from water during workup.[1][2]

Detailed Protocols

Protocol A: Green N-Acylation in 2-MeTHF (Homogeneous)

Best for: Reaction with acid chlorides or anhydrides where water must be excluded.[1][2]

Rationale: 2-MeTHF is used as a direct replacement for DCM.[1][2][3][4] It has a higher boiling point (80°C vs 40°C), allowing for faster kinetics if heating is needed, and it derives from renewable resources (corncobs/bagasse).[2]

Reagents:

  • Piperidin-4-yl N-methylcarbamate HCl (1.0 eq)[1][2]

  • 2-Methyltetrahydrofuran (2-MeTHF) (10-15 volumes)[1][2]

  • Diisopropylethylamine (DIPEA) (2.5 eq) – Excess required to neutralize HCl salt + scavenge acid byproduct.[1]

  • Acyl Chloride / Anhydride (1.1 eq)[1]

Step-by-Step:

  • Suspension: Charge the HCl salt and 2-MeTHF into the reactor. The salt will likely remain as a suspension.[2]

  • Free-Basing (Critical Step): Cool to 0–5°C. Add DIPEA dropwise.

    • Observation: The suspension may change appearance as the HCl salt converts to the soluble free base and DIPEA·HCl precipitates (or stays in solution depending on concentration).[2]

  • Reaction: Add the electrophile (Acyl Chloride) dropwise, maintaining temperature <10°C to prevent carbamate thermal instability.

  • Monitoring: Warm to Room Temperature (RT). Monitor by HPLC/TLC.[2]

  • Workup (Self-Validating):

    • Add Water (5 vol). Stir vigorously.

    • 2-MeTHF forms the upper layer (unlike DCM).[1][2] Separate phases.

    • Validation: The aqueous phase contains the DIPEA·HCl salts.[2][5] The organic phase contains the product.[2][6]

    • Wash organic phase with 5% Citric Acid (removes unreacted amine) and sat.[2] NaHCO3.

Protocol B: Biphasic Alkylation (Schotten-Baumann Conditions)

Best for: Reaction with highly reactive electrophiles or when using inorganic bases to save cost.[1][2]

Safety Warning: The N-methylcarbamate moiety is stable at pH 8–10 but can hydrolyze at pH >12, especially at elevated temperatures [1].[1][2] Do not use NaOH/KOH if heating is required. Use Carbonate bases.[2]

Reagents:

  • Piperidin-4-yl N-methylcarbamate HCl (1.0 eq)[1][2]

  • Solvent: CPME (Cyclopentyl Methyl Ether) or EtOAc.[2][3]

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) dissolved in water (minimum volume).
    

Step-by-Step:

  • Dissolution: Dissolve

    
     in water.[2] Add the Piperidine HCl salt.[2] Stir until the free base is liberated (solution becomes cloudy or oils out).
    
  • Biphasic Setup: Add CPME. The free base will partition into the CPME layer.[2]

  • Reaction: Add the alkylating agent/electrophile to the stirring biphasic mixture.

  • Phase Separation: CPME resists emulsion formation better than DCM.[2] Separate the organic layer.[2][5][6][7]

Purification & Crystallization Strategy

Avoiding column chromatography is a key goal in process chemistry.[2]

  • Antisolvent Addition: If the product is a solid, dissolve the crude residue in a minimal amount of 2-MeTHF or EtOAc (warm).[2] Slowly add Heptane or MTBE as an antisolvent.[2]

  • Salt Formation (Purification Trick): If the N-functionalized product is basic (e.g., tertiary amine formed), re-form a salt (oxalate or fumarate) in Isopropanol (IPA) . These salts often crystallize sharply, rejecting impurities.[2]

Diagram 2: Purification Workflow

PurificationCrudeCrude Reaction Mixture(in 2-MeTHF)WashAqueous Wash(Citric Acid / Brine)Crude->WashRemove SaltsDryDrying(Na2SO4 / Azeotropic Distillation)Wash->DryPhase CutCrystCrystallizationSolvent: EtOAc/HeptaneDry->CrystConcentrateIsolateFinal ProductCryst->IsolateFilter

Caption: Standard workup flow using Green solvents. Azeotropic drying with 2-MeTHF is often superior to using solid drying agents like Na2SO4.[1][2]

References & Authority

  • Carbamate Stability: Wolfe, N. L., et al. "Hydrolytic stability of N-methylcarbamates."[1][2] Journal of Agricultural and Food Chemistry. Indicates hydrolysis half-lives decrease significantly at pH > 10.[1][2]

  • 2-MeTHF as DCM Replacement: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][2] ChemSusChem.

  • ICH Guidelines: International Council for Harmonisation (ICH).[2][8][9][10] "Impurities: Guideline for Residual Solvents Q3C(R8)." (2021).[2][9] Classifies 2-MeTHF as Class 3 (Low Toxicity).[1][2]

  • Solvent Selection Guides: Sanofi / ACS Green Chemistry Institute Solvent Selection Guides.[2] Recommends replacing DCM with 2-MeTHF or EtOAc for amidation reactions.[1][2] [1]

Troubleshooting & Optimization

Purification Support Center: Piperidin-4-yl N-methylcarbamate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-PIP-004

Welcome to the technical support hub for Piperidin-4-yl N-methylcarbamate HCl . This compound—a critical pharmacophore often found in acetylcholinesterase inhibitors and kinase scaffolds—presents a unique set of purification challenges due to the amphiphilic nature of the piperidine ring and the hydrolytic sensitivity of the carbamate linkage.

This guide moves beyond generic advice, offering field-proven troubleshooting for the specific impurities generated during the synthesis (typically via N-Boc-4-hydroxypiperidine and methyl isocyanate) and subsequent HCl deprotection.

Part 1: The Diagnosis (Troubleshooting & FAQs)
Q1: My product is a hygroscopic "goo" or oil instead of a white solid. How do I fix this?

Diagnosis: This is the most common issue with piperidine HCl salts. It is rarely due to the product itself being an oil, but rather the presence of trapped solvent (dioxane/ether) or excess HCl that lowers the glass transition temperature.

  • The Science: The crystal lattice energy of the pure salt is high, but impurities disrupt the lattice formation. Excess HCl acts as a hygroscopic magnet, pulling atmospheric moisture into the solid, turning it into a deliquescent oil.

  • The Fix:

    • Azeotropic Drying: Dissolve the oil in a small amount of Methanol (MeOH) and co-evaporate with Toluene three times. Toluene forms azeotropes with water and helps drive off excess HCl.

    • Trituration: Do not just rotovap. Add diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) to the oily residue and scratch the flask vigorously with a spatula under a stream of nitrogen. This mechanical nucleation often triggers crystallization.

Q2: I see a persistent impurity at ~1.3 ppm in the

H NMR. Is it grease?

Diagnosis: If you used the standard Boc-deprotection route, this is likely trapped tert-butyl species (isobutylene oligomers or tert-butyl chloride) or 1,3-dimethylurea .

  • Differentiation:

    • tert-butyl species: Usually a sharp singlet around 1.3–1.5 ppm.

    • 1,3-dimethylurea: A byproduct of methyl isocyanate reacting with moisture. Look for a methyl doublet at ~2.7 ppm and a broad NH at ~5.5 ppm.

  • The Fix: These are non-polar organic impurities.

    • Protocol: Wash the solid HCl salt with Dichloromethane (DCM) . The Piperidin-4-yl N-methylcarbamate HCl is insoluble in DCM, while the urea and lipophilic Boc-byproducts will dissolve. Filtration yields the purified salt.[1]

Q3: The compound is turning yellow/brown upon storage.

Diagnosis: Oxidation of the secondary amine (piperidine) or trace phenol contaminants (if starting materials were impure).

  • The Science: Piperidines are susceptible to N-oxidation or radical formation if trace metals are present.

  • The Fix: Recrystallization from Isopropanol (iPrOH) is the gold standard here. It removes colored oxidation products which typically remain in the mother liquor.

Part 2: The Protocols (Step-by-Step)
Workflow A: The "Anti-Solvent Crash" (Standard Purification)

Use this for removing non-polar impurities (Boc-residues, Ureas).

  • Dissolution: Dissolve crude crude salt (1.0 eq) in the minimum amount of Methanol (approx. 2–3 mL per gram).

    • Note: Warm gently (40°C) if necessary, but do not boil (carbamates can degrade).

  • Precipitation: Slowly add Diethyl Ether or MTBE (10–15 mL per gram) while stirring rapidly.

    • Visual Cue: The solution should turn cloudy (milky).

  • Aging: Place the flask in an ice bath (0°C) for 30 minutes.

  • Filtration: Filter the white precipitate under nitrogen (to prevent moisture absorption).

  • Wash: Wash the filter cake with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Workflow B: The "Free-Base Switch" (Deep Cleaning)

Use this when the salt is <90% pure or contains inorganic salts.

  • Neutralization: Dissolve the crude HCl salt in water.[2] Add 2M NaOH dropwise until pH ~10.

  • Extraction: Immediately extract with DCM or EtOAc (3x).

    • Critical: Do this quickly. Prolonged exposure to high pH can hydrolyze the carbamate ester to Piperidin-4-ol.

  • Drying: Dry organic layer over Na₂SO₄ and filter.

  • Re-salting: Cool the organic layer to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • Collection: The pure HCl salt will precipitate immediately. Filter and dry.[3]

Part 3: Decision Logic & Visualization

The following diagrams illustrate the decision-making process for purification and the specific recrystallization workflow.

Diagram 1: Purification Decision Matrix

PurificationLogic Start Crude Piperidin-4-yl N-methylcarbamate HCl CheckState Physical State? Start->CheckState IsOil Oily / Gooey CheckState->IsOil IsSolid Solid / Powder CheckState->IsSolid ActionDrying Azeotropic Drying (MeOH/Toluene) IsOil->ActionDrying Remove Solvent CheckPurity Check Purity (NMR/HPLC) IsSolid->CheckPurity ImpurityType Identify Impurity CheckPurity->ImpurityType < 98% Pure NonPolar Non-Polar (Boc, Urea) ImpurityType->NonPolar Polar Inorganic Salts (NaCl, excess HCl) ImpurityType->Polar Color Colored / Oxidized ImpurityType->Color ActionWash DCM Wash (Solid Phase) NonPolar->ActionWash ActionFreeBase Free-Base Extraction (Workflow B) Polar->ActionFreeBase ActionRecrys Recrystallization (iPrOH) Color->ActionRecrys ActionDrying->IsSolid

Caption: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.

Diagram 2: Recrystallization Workflow (The "Anti-Solvent Crash")

RecrysWorkflow Step1 1. Dissolve Crude (Min. Vol. MeOH) Step2 2. Add Anti-Solvent (Et2O or MTBE) Step1->Step2 Slow Addition Step3 3. Nucleation (Scratch/Cool to 0°C) Step2->Step3 Cloudy Point Step4 4. Filtration (Under N2) Step3->Step4 Precipitate Forms Result Pure White Solid Step4->Result Dry

Caption: Step-by-step workflow for the "Anti-Solvent Crash" method to remove soluble organic impurities.

Part 4: Data & Solubility Profile

Understanding solubility is the key to designing your own wash protocols.

SolventSolubility (HCl Salt)Solubility (Impurities: Urea/Boc)Application
Water HighLow to ModerateDissolution for free-basing.
Methanol HighHighPrimary solvent for dissolution.
Isopropanol Moderate (Hot) / Low (Cold)HighBest for Recrystallization.
DCM InsolubleHighBest for Washing (removes organics).
Ether/MTBE InsolubleModerateAnti-solvent for precipitation.
References
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl Protocols. Retrieved from [Link]

  • Devarasetty, S., et al. (2018).[4] An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.[4] Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? (Community Discussion). Retrieved from [Link]

Sources

Optimizing pH for extraction of piperidine carbamate free base

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH for extraction of piperidine carbamate free base Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Two-Front" Chemical Challenge

You are likely encountering low yields or purity issues because you are fighting a chemical contradiction. Extracting a piperidine carbamate free base requires balancing two opposing factors:

  • High Basicity of Piperidine: The piperidine ring is a secondary amine with a typical pKa of 11.1–11.2 [1]. To extract it as a free base (neutral form), you must drive the pH above this value.

  • Carbamate Sensitivity: While carbamates (urethanes) are generally stable to mild bases, they can undergo hydrolysis to the parent amine and alcohol under strong alkaline conditions (pH > 13) or elevated temperatures, leading to product degradation [2].

This guide provides a precision protocol to navigate this narrow "Goldilocks Zone"—high enough to deprotonate the amine, but controlled enough to preserve the carbamate.

Module 1: The Theory (FAQ)

Q1: Why is my standard "saturated bicarbonate" wash failing?

A: Saturated sodium bicarbonate (


) only reaches a pH of ~8.5.
According to the Henderson-Hasselbalch equation , at pH 8.5, a piperidine amine (pKa ~11.2) is 99.8% protonated  (water-soluble salt). It will remain in the aqueous layer, and your organic extraction will yield near-zero product.
Q2: What is the exact target pH?

A: Target pH: 12.5 – 12.8. To achieve >95% extraction efficiency, the aqueous pH must be at least


.
  • pH 11.2: 50% Free Base (Poor yield)

  • pH 12.2: 90% Free Base

  • pH 13.2: 99% Free Base (High risk of hydrolysis)

We recommend pH 12.5 as the safe compromise. You sacrifice ~3-4% theoretical yield to ensure 100% integrity of the carbamate linkage.

Q3: Which base should I use?

A: Use Cold 2M NaOH or KOH . Do not use triethylamine or carbonate bases; they are too weak to fully deprotonate the piperidine ring.

Module 2: The "Cold-Basification" Protocol

This protocol minimizes hydrolysis risk by exploiting the Arrhenius equation: lowering the temperature drastically reduces the rate of the hydrolysis side-reaction while having negligible effect on the acid-base neutralization.

Reagents Required
  • Aqueous Phase: Your crude reaction mixture (acidic salt form).

  • Base: 2M or 5M NaOH (Pre-chilled).

  • Solvent: Dichloromethane (DCM) or 2-MeTHF. (Avoid Ethyl Acetate if pH > 12, as it can transesterify).

  • Equipment: pH meter (calibrated at high pH) or high-range pH strips (10-14).

Step-by-Step Methodology
  • Thermal Control: Place your aqueous acidic solution in an ice/water bath. Allow it to cool to 0–5°C .

    • Why: Carbamate hydrolysis rates drop significantly at near-zero temperatures.

  • Solvent Overlay: Add your extraction solvent (e.g., DCM) before basification.

    • Why: As the free base forms, it immediately partitions into the organic layer, shielding it from the harsh aqueous hydroxide environment.

  • Stepwise Basification: Add cold NaOH dropwise with vigorous stirring. Monitor pH continuously.

    • Stop point: When pH reaches 12.5–12.8 . Do not overshoot to pH 14.

  • Rapid Extraction: Immediately separate the layers. Do not let the mixture sit.

    • Perform 3x extractions to capture the remaining equilibrium fraction.

  • The "Safety" Wash: Wash the combined organic layers with Brine (Saturated NaCl) .

    • Why: This removes residual hydroxide trapped in the organic phase, preventing hydrolysis during the drying/concentration steps.

  • Drying: Dry over Sodium Sulfate (

    
    ) and concentrate in vacuo at <40°C.
    

Module 3: Data & Visualization

Table 1: Theoretical Yield vs. pH (Piperidine pKa = 11.2)
Aqueous pH% Protonated (Salt)% Free Base (Extractable)Risk Level (Carbamate)
8.5 (Bicarb)99.8%0.2%None
10.0 (Carbonate)94.0%6.0%Low
11.2 (pKa)50.0%50.0%Low
12.2 9.0%91.0%Low-Medium
12.8 (Target)2.5% 97.5% Medium (Safe if Cold)
14.0 (Excess NaOH)0.1%99.9%High (Hydrolysis)
Workflow Diagram: The Logic of Extraction

ExtractionWorkflow Start Crude Piperidine Salt (Acidic, Aqueous) Cooling Cool to 0-5°C (Inhibit Hydrolysis) Start->Cooling Solvent Add Organic Solvent (DCM or 2-MeTHF) Cooling->Solvent Adjust Adjust pH to 12.5 - 12.8 (Using Cold NaOH) Solvent->Adjust Check Check pH Adjust->Check Check->Adjust pH < 12.5 Extract Separate Phases (Rapidly) Check->Extract pH 12.5-12.8 Wash Brine Wash (Remove Residual Base) Extract->Wash Final Pure Free Base Wash->Final

Caption: Decision logic for maximizing yield while preserving the carbamate moiety.

Module 4: Troubleshooting (Symptom-Cause-Solution)

SymptomProbable CauseCorrective Action
Low Yield (<50%) pH was too low (<11.5).The piperidine is still protonated. Re-acidify the aqueous layer, cool, and re-adjust pH to 12.8 using a calibrated meter.
Product is an Oil/Gum "Oiling out" of the free base.The free base is not dissolving in your solvent. Switch to DCM (better solubility for polar amines) or add a small amount of MeOH (5%) to the extraction solvent.
Emulsion Forms High ionic strength + surfactants.1. Filter the biphasic mixture through Celite.2. Add more brine to the aqueous layer.3. Wait (do not shake vigorously; use gentle inversion).
Loss of Carbamate (NMR shows free amine) Hydrolysis occurred.pH was likely >13 or temperature was too high. Repeat using the Cold Basification protocol and ensure contact time with NaOH is <10 minutes.

References

  • Evans, D. A., et al. (2005). Evans pKa Table. Harvard University. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Liquid-Liquid Extractions: pH Effects. Retrieved from [Link]

Technical Support Center: Minimizing Side Reactions in Piperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for piperidine N-alkylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your synthetic efforts are both efficient and successful.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the N-alkylation of piperidines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing robust, field-tested solutions.

Question 1: My primary byproduct is a quaternary ammonium salt. How can I prevent this over-alkylation?

The formation of a quaternary ammonium salt is the most common side reaction in piperidine N-alkylation.[1] It occurs when the desired N-alkylpiperidine product, which is also a nucleophilic tertiary amine, reacts further with the alkylating agent.

Probable Causes & Solutions:

  • Incorrect Stoichiometry: An excess of the alkylating agent is the most direct cause of over-alkylation.[2] The N-alkylated piperidine product successfully competes with the starting secondary amine for the remaining alkylating agent.

    • Solution: Carefully control the stoichiometry. Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[3] This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.

  • High Local Concentration of Alkylating Agent: Adding the alkylating agent all at once creates localized areas of high concentration, promoting the second alkylation step.

    • Solution: Add the alkylating agent slowly to the reaction mixture. The use of a syringe pump for dropwise addition over several hours is a highly effective technique to maintain a low, steady concentration of the electrophile, thus favoring mono-alkylation.[2][3]

  • Reaction Temperature is Too High: Higher temperatures increase reaction rates indiscriminately, often accelerating the rate of the second (undesired) alkylation more than the first.

    • Solution: Perform the reaction at a lower temperature.[3] Room temperature is often sufficient, but cooling the reaction may be necessary for highly reactive alkylating agents like methyl iodide or benzyl bromide.

Workflow: Diagnosing and Preventing Over-Alkylation

G start Problem: Quaternary Salt Formation check_stoich Check Stoichiometry: Is [Alkyl Halide] > [Piperidine]? start->check_stoich check_addition Check Addition Method: Was halide added all at once? check_stoich->check_addition No sol_stoich Solution: Use 1.1 eq. Piperidine to 1.0 eq. Alkyl Halide check_stoich->sol_stoich Yes check_temp Check Temperature: Is reaction run at elevated temp? check_addition->check_temp No sol_addition Solution: Use syringe pump for slow addition check_addition->sol_addition Yes sol_temp Solution: Run reaction at Room Temp or lower check_temp->sol_temp Yes

Caption: A decision tree for troubleshooting quaternary salt formation.

Question 2: My N-alkylation reaction is sluggish or incomplete. What are the likely causes and solutions?

A slow or stalled reaction can be frustrating, often pointing to issues with reactivity or reaction conditions.

Probable Causes & Solutions:

  • Acid Generation: The reaction produces one equivalent of acid (e.g., HBr, HCl), which protonates the basic piperidine starting material.[3] The resulting ammonium salt is no longer nucleophilic, effectively stopping the reaction.

    • Solution: Add a base to scavenge the acid byproduct. A non-nucleophilic base is crucial to avoid competition with the piperidine.

      • Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are common, inexpensive choices.[3]

      • Organic Bases: Hindered amine bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (Et₃N) are excellent acid scavengers.[2][3] Using a base can significantly accelerate the reaction, but be aware that this can also increase the risk of over-alkylation if other parameters aren't controlled.[2]

  • Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.

    • Solution: Choose a more reactive alkylating agent. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl.[3] If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide will substantially increase the reaction rate. For alkyl bromides or chlorides, adding a catalytic amount of sodium or potassium iodide (KI) can facilitate a Finkelstein reaction, generating the more reactive alkyl iodide in situ.[4]

  • Suboptimal Solvent: The solvent plays a critical role in stabilizing intermediates and solvating reactants.

    • Solution: Use a polar aprotic solvent. Solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[3]

  • Steric Hindrance: Bulky groups on either the piperidine nitrogen or the alkylating agent can physically block the nucleophilic attack, slowing the reaction.[3]

    • Solution: Increase the reaction temperature. While this can risk over-alkylation, it is sometimes necessary to overcome the activation energy barrier imposed by steric hindrance. If heating is required, all other parameters (slow addition, correct stoichiometry) become even more critical. In severe cases, an alternative synthetic route, such as reductive amination, may be necessary.[3]

Protocol 1: Mono-N-Alkylation of Piperidine with Controlled Slow Addition

This protocol is designed to maximize the yield of the mono-alkylated product while minimizing quaternary salt formation.

Materials:

  • Piperidine (1.1 eq)

  • Alkyl Bromide (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Syringe pump, round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1 M with respect to the piperidine.

  • Begin stirring the suspension at room temperature.

  • Dissolve the alkyl bromide (1.0 eq) in a small volume of anhydrous acetonitrile and load it into a syringe.

  • Place the syringe on a syringe pump and set it to add the alkyl bromide solution to the reaction mixture over a period of 4-6 hours.[2]

  • Allow the reaction to stir at room temperature for an additional 12-18 hours after the addition is complete.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography or acid-base extraction to yield the pure N-alkylpiperidine.[1]

Frequently Asked Questions (FAQs)

Q1: Are there alternative methods to direct alkylation that avoid over-alkylation?

Yes. The most powerful alternative is Reductive Amination . This two-step, one-pot process is an excellent method for producing N-alkylated amines with virtually no risk of over-alkylation.[4][5]

The Mechanism:

  • The piperidine reacts with an aldehyde or ketone to form an intermediate iminium ion.

  • A reducing agent, added in situ, selectively reduces the iminium ion to the corresponding tertiary amine.

Advantages:

  • High Selectivity: The reaction stops at the mono-alkylation stage.

  • Broad Scope: A wide variety of aldehydes and ketones can be used, allowing for diverse alkyl groups to be introduced.

  • Mild Conditions: The reaction is typically run at room temperature with mild reducing agents.

Common Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent as it is mild, selective for the iminium ion, and does not reduce the starting aldehyde or ketone.[4][5]

Mechanism: Direct Alkylation vs. Reductive Amination

G cluster_0 Direct Alkylation (with Alkyl Halide) cluster_1 Reductive Amination A Piperidine (Secondary Amine) B N-Alkylpiperidine (Tertiary Amine) A->B Desired Reaction RX1 + R-X C Quaternary Salt (Byproduct) B->C Side Reaction (Over-alkylation) RX2 + R-X D Piperidine E Iminium Ion D->E Ald + Aldehyde/ Ketone F N-Alkylpiperidine (Product) E->F Red + [H]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Piperidin-4-yl N-methylcarbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-4-yl N-methylcarbamate hydrochloride is a key building block in medicinal chemistry, often incorporated into more complex molecules for drug discovery. Its structural integrity is paramount, and ¹H NMR spectroscopy is the primary analytical tool for its characterization. This guide will dissect its ¹H NMR spectrum, explaining the rationale behind signal assignments and comparing it with precursor and analog spectra to provide a comprehensive analytical framework.

Predicted ¹H NMR Spectrum: A First-Principles Approach

Before analyzing the experimental data, a theoretical prediction of the spectrum allows us to understand the expected chemical environments of the protons. The structure of Piperidin-4-yl N-methylcarbamate hydrochloride features several distinct proton groups:

  • Piperidine Ring Protons: Due to the hydrochloride salt formation, the piperidine nitrogen is protonated (NH₂⁺), rendering it a chiral center and making the axial and equatorial protons on the same carbon diastereotopic and thus, chemically non-equivalent. We expect to see four distinct multiplets for the C2/C6 and C3/C5 protons. The protons on C2 and C6 (adjacent to the NH₂⁺) will be the most deshielded of the ring protons.

  • C4 Proton: The proton attached to the carbon bearing the carbamate group (C4) will be shifted downfield due to the electronegativity of the adjacent oxygen atom.

  • N-methyl Protons: The three protons of the methyl group attached to the carbamate nitrogen will appear as a singlet, or a doublet if there is coupling to the adjacent NH proton.

  • Carbamate and Piperidine NH Protons: The protons on the carbamate nitrogen and the piperidine nitrogen will be observable, though their chemical shifts can be highly variable and dependent on solvent, concentration, and temperature. They often appear as broad signals.

Experimental ¹H NMR Spectrum Analysis

The following table summarizes the typical ¹H NMR spectral data for Piperidin-4-yl N-methylcarbamate hydrochloride, typically recorded in a solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
Piperidine NH₂⁺~9.0Broad Singlet2HChemical shift is solvent and concentration dependent.
Carbamate NH~7.3Doublet1HCoupling to the C4 proton.
C4-H~4.5Multiplet1HDeshielded by the carbamate oxygen.
C2/C6-H (axial/equatorial)~3.2 & ~2.9Multiplets4HDeshielded by the adjacent positively charged nitrogen.
C3/C5-H (axial/equatorial)~2.0 & ~1.6Multiplets4H
N-CH₃~2.6Singlet3H
Comparative Spectral Analysis

To fully appreciate the spectral features of the target molecule, it is instructive to compare its spectrum with those of its precursor, Piperidin-4-ol, and a related N-protected analog, tert-butyl 4-hydroxypiperidine-1-carboxylate (Boc-piperidin-4-ol).

Comparison with Piperidin-4-ol

Assignment (Piperidin-4-ol) Typical δ (ppm) Comparison with Target Molecule
C4-H~3.5The C4-H in the target molecule is shifted significantly downfield (~4.5 ppm) due to the greater electron-withdrawing effect of the N-methylcarbamate group compared to the hydroxyl group.
C2/C6-H & C3/C5-H~2.9 & ~1.4The piperidine ring protons in the target molecule are generally more deshielded due to the protonation of the ring nitrogen.

This comparison highlights the diagnostic downfield shift of the C4-proton upon carbamoylation, providing clear evidence of the successful reaction.[1][2][3]

Comparison with Boc-piperidin-4-ol

Assignment (Boc-piperidin-4-ol) Typical δ (ppm) Comparison with Target Molecule
Boc-group (t-butyl)~1.4The large singlet for the nine protons of the Boc group is a key feature of this analog and is absent in the target molecule.[4]
C2/C6-H & C3/C5-H~3.6 & ~1.7The piperidine protons in Boc-piperidin-4-ol are influenced by the carbamate group on the nitrogen, leading to different chemical shifts compared to the hydrochloride salt of the target molecule where the nitrogen is protonated.

This comparison is useful for distinguishing between different N-protected piperidine derivatives.

Experimental Workflow and Protocols

Achieving a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.

Diagram of the ¹H NMR Analysis Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of Piperidin-4-yl N-methylcarbamate HCl B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire ¹H NMR spectrum E->F G Fourier Transform F->G H Phase and baseline correction G->H I Integrate signals and pick peaks H->I J J I->J Spectral Analysis and Comparison

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Protocol for ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of Piperidin-4-yl N-methylcarbamate hydrochloride.

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is often a good choice for hydrochloride salts as it readily dissolves them and its residual peak does not overlap with key signals.

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial containing the sample. Vortex briefly to ensure complete dissolution.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the NMR tube into the spectrometer and follow the instrument's standard procedures for locking, tuning, shimming, and acquiring the spectrum.

Structural Elucidation and Proton Environments

The following diagram illustrates the different proton environments in Piperidin-4-yl N-methylcarbamate hydrochloride, which directly correlate to the signals observed in the ¹H NMR spectrum.

structure cluster_mol Piperidin-4-yl N-methylcarbamate Hydrochloride cluster_labels Proton Assignments mol H_NH2 NH₂⁺ H_NH_carbamate NH (carbamate) H4 H4 H2_6 H2, H6 H3_5 H3, H5 H_CH3 N-CH₃

Caption: Proton environments in the target molecule.

Conclusion

The ¹H NMR spectrum of Piperidin-4-yl N-methylcarbamate hydrochloride provides a wealth of structural information. By understanding the expected chemical shifts and coupling patterns, and by comparing the spectrum to those of its precursors and analogs, researchers can confidently verify the identity and purity of this important synthetic intermediate. The protocols and analytical framework presented in this guide offer a robust approach to the characterization of this and similar molecules, ensuring high confidence in downstream applications.

References

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl n-(piperidin-4-yl)carbamate hydrochloride (C7H14N2O2). Retrieved from [Link]

  • ChemBK. (2022, October 16). piperidin-4-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved from [Link]

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Assessment of Piperidin-4-yl N-methylcarbamate HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of Piperidin-4-yl N-methylcarbamate HCl. Moving beyond a simple protocol, this document elucidates the scientific rationale behind each experimental decision, from initial analyte characterization to final method validation, in accordance with ICH guidelines. We present a comparative analysis of stationary phases and mobile phase conditions, supported by experimental data, to guide researchers and drug development professionals in creating a robust, accurate, and reliable analytical method.

Introduction

Piperidin-4-yl N-methylcarbamate hydrochloride is a key building block in modern medicinal chemistry, frequently incorporated into more complex active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Therefore, a well-developed, validated, and stability-indicating analytical method is not merely a quality control requirement but a foundational element of drug development.

This guide is structured to mirror the logical workflow of method development in an industrial R&D setting. We will begin by dissecting the physicochemical properties of the analyte, which dictate our initial chromatographic strategy. We then proceed through a multi-stage optimization process, comparing different stationary and mobile phases to achieve optimal separation. Finally, we will rigorously challenge the method through forced degradation studies and validate its performance against the criteria outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

Part 1: Foundational Strategy - Analyte Characterization & Initial Considerations

A successful method development process begins with a thorough understanding of the analyte. The structure of Piperidin-4-yl N-methylcarbamate HCl presents specific challenges that must be addressed.

  • Structure and Physicochemical Properties:

    • Piperidine Ring: This saturated heterocycle contains a secondary amine with a pKa of the conjugate acid typically in the range of 10-11.[4] At neutral and acidic pH, this amine will be protonated (cationic), making the molecule highly polar and water-soluble. This basicity is a primary cause of poor peak shape (tailing) on traditional silica-based HPLC columns due to strong, undesirable interactions with acidic residual silanol groups on the stationary phase surface.

    • Carbamate Moiety: The N-methylcarbamate group is an ester of carbamic acid and is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which can lead to the formation of piperidin-4-ol and methyl isocyanate or its derivatives.[5][6][7] A stability-indicating method must be able to resolve the parent compound from these potential degradants.

    • UV Chromophore: The molecule lacks a significant chromophore, as it consists of only aliphatic and carbamate functionalities. This predicts very low UV absorbance at wavelengths above 210 nm. Therefore, detection will likely be limited to the low UV range (e.g., 200-215 nm), which necessitates the use of high-purity mobile phase solvents that are transparent in this region, such as acetonitrile and specific buffers like phosphate.

Initial Method Development Strategy

Based on the analyte's properties, our strategy is guided by the following principles:

  • Control Peak Tailing: Mitigate the interaction of the basic piperidine nitrogen with stationary phase silanols.

  • Achieve Retention: Ensure adequate retention for a polar, water-soluble compound in a reversed-phase system.

  • Ensure Stability: Use mobile phase conditions that do not cause on-column degradation of the carbamate.

  • Enable Detection: Work at a low UV wavelength where the analyte is detectable, requiring high-purity reagents.

The following diagram illustrates the initial decision-making workflow.

G cluster_properties Physicochemical Properties cluster_strategy Initial Chromatographic Strategy Analyte Piperidin-4-yl N-methylcarbamate HCl Prop1 Basic Piperidine (pKa ~10-11) Potential for Peak Tailing Prop2 Polar & Water-Soluble Poor RP Retention Prop3 Labile Carbamate Hydrolysis Risk Prop4 Weak UV Chromophore Low Wavelength Detection Strat1 Use Low pH Mobile Phase (pH 2-3) - Suppress silanol ionization - Protonate analyte consistently Prop1->Strat1 Mitigates Tailing Strat2 Select Modern, High-Purity C18 or Polar-Embedded Column Prop2->Strat2 Enhances Retention Prop3->Strat1 Acidic pH is generally more stable than basic Strat4 Set Detector at 205-215 nm Prop4->Strat4 Maximizes Signal Strat3 Use Acetonitrile/Methanol with Phosphate or Formate Buffer Strat1->Strat3 G cluster_workflow Forced Degradation Workflow Start Prepare Analyte Solution (0.5 mg/mL in Water) Stress1 Acid Hydrolysis 0.1 M HCl, 60°C, 8h Start->Stress1 Stress2 Base Hydrolysis 0.1 M NaOH, RT, 2h Start->Stress2 Stress3 Oxidation 3% H₂O₂, RT, 24h Start->Stress3 Stress4 Thermal 80°C Dry Heat, 48h Start->Stress4 Stress5 Photolytic ICH Q1B Light Box (1.2M lux-hr, 200 W-hr/m²) Start->Stress5 Neutralize Neutralize Acid/Base Samples (if necessary) Stress1->Neutralize Stress2->Neutralize Analyze Analyze all samples by HPLC (along with unstressed control) Stress3->Analyze Stress4->Analyze Stress5->Analyze Neutralize->Analyze Evaluate Evaluate Peak Purity (DAD) Calculate % Degradation Assess Resolution (Rs > 2.0) Analyze->Evaluate

Sources

A Comparative Analysis of N-Methyl and N-Ethyl Piperidine Carbamates: A Guide to Structure-Activity Relationships and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. When functionalized with a carbamate moiety, these structures give rise to a class of compounds with a wide spectrum of biological activities, most notably as inhibitors of cholinesterases, which are key targets in the management of Alzheimer's disease.[1] This guide provides an in-depth comparison of two closely related analogs within this class: N-methyl and N-ethyl piperidine carbamates. We will delve into the subtle yet significant impact of altering the N-alkyl substituent from a methyl to an ethyl group on their biological activity, supported by experimental data and detailed protocols.

The Structural Nuances: N-Methyl vs. N-Ethyl

At a cursory glance, the difference between an N-methyl and an N-ethyl group is a single methylene unit (-CH2-). However, in the context of drug-receptor or drug-enzyme interactions, this seemingly minor modification can lead to profound differences in potency, selectivity, and pharmacokinetic properties.

Caption: General structures of N-Methyl and N-Ethyl Piperidine Carbamates.

The choice between an N-methyl and an N-ethyl substituent is a critical decision in the lead optimization phase of drug discovery. This decision is guided by an understanding of the structure-activity relationship (SAR), which explores how chemical structure relates to biological activity. For piperidine carbamates, the key SAR considerations for the N-alkyl group are:

  • Steric Bulk: The ethyl group is larger than the methyl group. This increased steric hindrance can either be detrimental, by preventing the molecule from fitting optimally into a constrained binding site, or beneficial, by promoting more extensive contacts in a larger, more accommodating pocket. In some cases, the N-methyl substitution on a piperidine ring has been found to reduce inhibitory potency, suggesting that even a small methyl group can introduce steric hindrance to the ionic interaction of the charged nitrogen with the target.[2]

  • Lipophilicity: The addition of a methylene group increases the lipophilicity (fat-solubility) of the molecule. This can enhance the compound's ability to cross biological membranes, such as the blood-brain barrier, which is often a desirable property for drugs targeting the central nervous system. However, excessive lipophilicity can also lead to non-specific binding and increased metabolic clearance.

  • Basicity: The electron-donating inductive effect of the ethyl group is slightly stronger than that of the methyl group, which can marginally increase the basicity of the piperidine nitrogen. This can influence the strength of the ionic bond formed between the protonated nitrogen and anionic residues (e.g., aspartate or glutamate) in the target protein's active site.

Comparative Biological Activity: A Focus on Cholinesterase Inhibition

Piperidine carbamates are well-documented as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.[1]

Compound ClassN-SubstituentTargetIC50 (µM)Source
Piperidine DerivativeN-MethylhAChE8.10[5]
N-Alkylpiperidine CarbamateN-BenzylhAChE7.31[3][4]

Analysis of the Data and SAR Insights:

The data, while not a direct comparison, aligns with the SAR principles discussed. The N-benzyl substituted piperidine carbamate shows a respectable inhibitory activity against hAChE.[3][4] In a separate study, an N-methyl piperazine chalcone (a different but related scaffold) demonstrated an IC50 of 8.10 µM against AChE.[5]

Based on SAR principles, one might hypothesize the following when comparing an N-methyl to an N-ethyl piperidine carbamate:

  • Potency against AChE: The active site of AChE contains a narrow gorge. It is plausible that the increased steric bulk of the N-ethyl group could lead to a slight decrease in potency (a higher IC50 value) compared to the N-methyl analog due to less optimal fitting within this confined space.

  • Selectivity (AChE vs. BChE): The active site of BChE is larger and more accommodating than that of AChE. Consequently, the additional hydrophobic interactions afforded by the N-ethyl group might be better tolerated or even beneficial for binding to BChE, potentially altering the selectivity profile of the inhibitor.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

To empirically determine and compare the inhibitory potency of N-methyl and N-ethyl piperidine carbamates, a robust and validated experimental protocol is essential. The most common method for measuring AChE activity and inhibition is the colorimetric assay developed by Ellman.

The principle of this assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to AChE activity.

G cluster_workflow Ellman's Method Workflow prep Prepare Reagents (Buffer, AChE, DTNB, ATCh, Test Compounds) plate Plate Setup in 96-well Plate (Test Compounds, Controls) prep->plate Dispense reagents preincubate Add AChE Solution & Pre-incubate for 15 min plate->preincubate Enzyme addition initiate Initiate Reaction (Add ATCh/DTNB Solution) preincubate->initiate Substrate addition measure Measure Absorbance at 412 nm (Kinetic Reading) initiate->measure Monitor reaction analyze Data Analysis (Calculate % Inhibition, Determine IC50) measure->analyze Process raw data

Caption: Workflow for the colorimetric acetylcholinesterase inhibition assay.

Step-by-Step Methodology:

Materials:

  • Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)

  • Acetylthiocholine (ATCh) iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • N-methyl and N-ethyl piperidine carbamates (test compounds)

  • Donepezil or physostigmine (positive control inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compounds and a known AChE inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of AChE in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a solution of ATCh and DTNB in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the test compounds at various concentrations to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the AChE working solution to all wells except for a "no-enzyme" control well.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction:

    • Add the ATCh/DTNB solution to all wells to start the enzymatic reaction.

  • Measure Absorbance:

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the rate of the "no-enzyme" control from all other wells to correct for any non-enzymatic hydrolysis of the substrate.

    • Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control using the formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

The comparison between N-methyl and N-ethyl piperidine carbamates underscores a fundamental principle in medicinal chemistry: small structural modifications can have significant consequences for biological activity. The choice of the N-alkyl substituent influences a delicate balance of steric, electronic, and lipophilic properties that dictate how the molecule interacts with its biological target. While the N-methyl analog may be favored for targets with sterically constrained binding sites, the N-ethyl analog's increased lipophilicity could enhance its pharmacokinetic profile or improve binding to targets with larger hydrophobic pockets. The empirical determination of these properties through well-established assays, such as the Ellman's method for cholinesterase inhibition, remains the gold standard for guiding the rational design of more potent and selective therapeutic agents.

References

  • Košak, U., Strašek, N., Knez, D., Jukič, M., Žakelj, S., Zahirović, A., Pišlar, A., Brazzolotto, X., Nachon, F., Kos, J., & Gobec, S. (2020). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. European Journal of Medicinal Chemistry, 197, 112282. [Link]

  • ResearchGate. (2025). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. [Link]

  • Viegas, C. Jr., et al. (Date unavailable). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Source not fully specified.
  • ResearchGate. (2025). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. [Link]

  • PubMed. (2023). Carbamate as a potential anti-Alzheimer's pharmacophore: A review. [Link]

  • Source for steric hindrance claim.[2]

  • MDPI. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

Sources

Validating Carbamate Bond Integrity: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

In drug development and polymer chemistry, the carbamate (urethane) linkage is a structural pivot. Whether serving as a prodrug linker protecting an amine or the backbone of a polyurethane elastomer, its integrity is non-negotiable.

While NMR provides indisputable structural connectivity and HPLC-MS offers trace quantification, FTIR (Fourier Transform Infrared Spectroscopy) remains the only technique capable of real-time, in situ kinetic validation of bond formation and degradation. This guide details why IR is the primary tool for assessing carbamate integrity and provides a self-validating protocol to distinguish intact bonds from thermal or hydrolytic breakdown products.

The Spectroscopic Signature of the Carbamate Linkage[1][2][3]

To validate a carbamate bond, one must look beyond a single peak. The carbamate functionality (R–NH–COO–R') exhibits a "fingerprint" resulting from the resonance interaction between the nitrogen lone pair and the carbonyl


-system.
Primary Diagnostic Bands[3]
Vibrational ModeFrequency (

)
Mechanistic Insight
N-H Stretch 3300 – 3450 The Hydrogen Bond Sensor. Free N-H appears sharp >3400. Hydrogen-bonded N-H (common in urethanes) broadens and shifts to ~3300. Critical for distinguishing from esters.
C=O Stretch (Amide I) 1680 – 1740 The Bond Strength Indicator. This band is sensitive to electronic environment. Electron-withdrawing groups on the O-side shift this higher (up to 1740); conjugation lowers it.
Amide II (N-H Deformation) 1530 – 1550 The Coupling Check. A mix of N-H bending and C-N stretching. Its presence confirms the amide-like character of the carbamate.
C-N Stretch 1250 – 1300 The Backbone Verification. Often coupled with N-H bending (Amide III). Confirms the N-C bond is intact.
C-O-C Stretch 1000 – 1250 The Ester Component. Distinguishes carbamates from ureas (which lack this mode).

Expert Insight: The most common false positive in carbamate synthesis is the formation of a urea byproduct (if moisture is present) or unreacted ester.

  • Urea C=O: Typically lower frequency (1630–1690

    
    ) due to greater resonance donation from two nitrogens.
    
  • Ester C=O: Typically higher frequency (1735–1750

    
    ) and lacks the N-H bands.
    

Comparative Analysis: FTIR vs. Alternatives

Why choose IR when NMR offers better resolution? The answer lies in temporal resolution and state analysis .

Table 1: Technique Comparison for Carbamate Validation
FeatureFTIR Spectroscopy NMR (

H/

C)
HPLC-MS
Primary Utility In situ kinetics, functional group integrity, solid-state analysis.Structural elucidation, connectivity proof.Trace impurity quantification, molecular weight confirmation.
Sample State Solid, Liquid, Gas (versatile).[1][2][3]Solution (mostly).Solution (destructive).
Time Scale Seconds (Real-time monitoring).Minutes to Hours.Minutes (plus prep time).
Detection Limit Moderate (~0.1%).Low (depends on scans).Excellent (ppm/ppb).
Validation Strength Detecting Degradation: Can instantly see isocyanate evolution (2270

) during thermal stress.
Detecting Isomers: Best for distinguishing regioisomers.Quantifying Byproducts: Best for measuring exact % of hydrolysis.
Blind Spot Hard to quantify complex mixtures with overlapping C=O bands.Cannot easily monitor solid-state curing or degradation."Snapshot" only; cannot watch the bond break in real-time.
Decision Logic: When to Use Which?

MethodSelection Start Validation Goal Structure Prove Connectivity? Start->Structure Kinetics Monitor Reaction/Stability? Start->Kinetics Trace Quantify <0.1% Impurity? Start->Trace NMR Method: NMR Structure->NMR Yes FTIR Method: In-Situ FTIR Kinetics->FTIR Yes HPLC Method: HPLC-MS Trace->HPLC Yes

Figure 1: Decision matrix for selecting the appropriate validation technique based on experimental goals.

Experimental Protocol: The "Kinetic Integrity" System

This protocol is designed to be self-validating . It does not just check if the product is there; it actively checks for the specific breakdown products that indicate bond failure.

Objective: Validate carbamate formation and thermal stability. Equipment: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).

Phase 1: Formation Monitoring (Synthesis)
  • Baseline: Collect spectra of pure starting materials (Isocyanate and Alcohol OR Amine and Carbonate).

    • Key Marker: Isocyanate (-N=C=O) strong peak at 2270

      
       .
      
  • Reaction: Monitor the reaction mixture at 5-minute intervals.

  • Validation Criteria:

    • Disappearance: The 2270

      
       peak must vanish (or stabilize if excess is used).
      
    • Appearance: The Carbamate C=O peak must emerge at 1690–1730

      
       .
      
    • Shift: The O-H stretch (3500

      
      ) should disappear, replaced by the N-H stretch (3350 
      
      
      
      ).
Phase 2: The Stress Test (Integrity Check)

Carbamates are thermally reversible. A static spectrum at room temperature is insufficient to prove robustness.

  • Setup: Place the cured/purified carbamate on a heated ATR plate.

  • Ramp: Heat from 25°C to 150°C at 5°C/min.

  • The "Smoking Gun" Check:

    • Watch the 2200–2300

      
        region.
      
    • Failure Mode: If the bond is thermally unstable, you will see the re-emergence of the Isocyanate peak (~2270

      
      ) as the reaction reverses (R-NH-CO-OR' 
      
      
      
      R-N=C=O + R'-OH).
    • Hydrolysis Check: If moisture is present, look for CO2 evolution (2343

      
      ) and amine salt formation (broadening ~3000 
      
      
      
      ).
Visualizing the Degradation Pathway

DegradationPath Carbamate Intact Carbamate (C=O: ~1700 cm-1) (N-H: ~3350 cm-1) Thermal Thermal Stress (>150°C) Carbamate->Thermal Hydrolysis Acid/Base Hydrolysis (+ H2O) Carbamate->Hydrolysis Isocyanate Isocyanate + Alcohol (N=C=O: ~2270 cm-1) (O-H: ~3500 cm-1) Thermal->Isocyanate Reversion Amine Amine + CO2 (NH2 Scissor: ~1600 cm-1) (CO2: ~2343 cm-1) Hydrolysis->Amine Breakdown

Figure 2: Spectroscopic tracking of carbamate degradation pathways. The appearance of red-node frequencies indicates bond failure.

References

  • Vertex AI Search. (2023). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 Complexes. National Institutes of Health (PMC). Link

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR? Rocky Mountain Labs Technical Guides. Link

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes Journal. Link

  • Royal Society of Chemistry. (2023). FTIR combined with chemometric tools in comparison to HPLC. RSC Advances. Link

  • ResearchGate. (2022). Reversion of the carbamate bond as detected by FT-IR. Link

Sources

Comparative Guide: Elemental Analysis Standards for Piperidin-4-yl N-methylcarbamate HCl

[1]

Executive Summary

Piperidin-4-yl N-methylcarbamate HCl (

hydrochloride saltcarbamate1


This guide compares the performance of three primary calibration strategies—The Generalist (Acetanilide) , The Matrix-Match (4-Chlorobenzoic Acid) , and The Heteroatom Standard (Sulfanilamide) —to determine the most robust protocol for validating this specific pharmaceutical intermediate.

Part 1: Strategic Comparison of Calibration Standards

For the analysis of Piperidin-4-yl N-methylcarbamate HCl, the choice of calibration standard dictates the accuracy of the nitrogen (


Table 1: Comparative Performance of EA Standards
FeatureStandard A: Acetanilide Standard B: 4-Chlorobenzoic Acid Standard C: Sulfanilamide
Role The Industry Gold Standard The Matrix-Match The Heteroatom Alternative
Formula



N Content 10.36% (High Stability)0.00% (N/A)16.27% (High N)
Halogen? NoYes (Cl: 22.6%) No (Contains S)
Suitability High. Excellent for C/H/N calibration if Ag-wool is used to trap Cl.[1]Moderate. Critical for verifying Cl recovery but lacks N for simultaneous calibration.[1]Low. Sulfur can interfere with N determination if not separated; unnecessary complexity.[1]
Best For Routine calibration of C/H/N detectors.System suitability testing for Halogen-containing samples.Analysis of sulfonamides or S-containing drugs.[1][2]
Verdict Primary Choice (with modifications).Secondary Check (for Cl trapping efficiency).Not Recommended for this specific salt.[1]

Expert Insight: While Acetanilide is the superior primary calibrator for C/H/N, it cannot validate the instrument's ability to handle the


 portion of your molecule. Therefore, a dual-standard approach  is required: Calibrate with Acetanilide, but run 4-Chlorobenzoic Acid  as a Quality Control (QC) check to ensure your combustion tube's silver wool is effectively trapping chlorine gas (

), which would otherwise positively bias the Nitrogen signal.[1]
Part 2: Technical Protocol & Methodology

To achieve publication-quality data (

1Automated CHN CombustionPotentiometric Titration
Step 1: Sample Preparation (The Critical Drying Phase)
  • Challenge: Amine hydrochlorides are hygroscopic.[1] Excess water inflates %H and dilutes %C/%N.[1]

  • Protocol:

    • Place 100 mg of Piperidin-4-yl N-methylcarbamate HCl in a vacuum oven.

    • Set Temperature:

      
      . (Do NOT  exceed 
      
      
      ; carbamates can thermally degrade or cyclize at high temperatures).[1]
    • Duration: 4–6 hours under high vacuum (

      
       mbar).
      
    • Store in a desiccator over

      
       until weighing.
      
Step 2: Automated CHN Analysis (Combustion)
  • Instrument: Flash 2000 / PerkinElmer 2400 (or equivalent).

  • Combustion Tube Setup:

    • Zone 1: Chromium Oxide (

      
      ) – Oxidation catalyst.[1]
      
    • Zone 2: Silvered Cobaltous/Cobaltic Oxide (Ag-Co3O4) or Silver Wool .[1]

    • Why? The Ag layer reacts with the HCl released during combustion to form AgCl (

      
      ), preventing 
      
      
      gas from reaching the thermal conductivity detector (TCD). Without this,
      
      
      interferes with the
      
      
      peak.[1]
  • Calibration:

    • Run 3 blanks (Tin capsule only).

    • Run 3 K-factors of Acetanilide (1.5 mg – 2.5 mg).

    • System Suitability: Run 1 sample of 4-Chlorobenzoic Acid .[1] If Carbon recovery is

      
      , the Ag trap is saturated or channeling.[1]
      
Step 3: Chloride Determination (Potentiometric Titration)
  • Why? Combustion analysis for Cl is often less precise than titration for salts.[1]

  • Protocol:

    • Dissolve 30 mg of dried sample in 50 mL deionized water.

    • Add 1 mL

      
       (1M) to acidify.[1]
      
    • Titrant: 0.01 M Silver Nitrate (

      
      ), standardized against NaCl.
      
    • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.[1]

    • Endpoint: Determine the inflection point of the potential drop.

    • Calculation:

      
      [1]
      
Part 3: Data Visualization & Logic Flow

The following diagram illustrates the validated workflow for analyzing Piperidin-4-yl N-methylcarbamate HCl, highlighting the "Dual-Path" validation for the salt form.

EA_Workflowcluster_QCQC CheckSamplePiperidin-4-ylN-methylcarbamate HClDryingVacuum Drying(<50°C, 4h)Sample->DryingWeighingMicro-Weighing(±0.001 mg)Drying->WeighingCombustionPath A: CHN Analysis(Combustion)Weighing->CombustionTitrationPath B: Halide Analysis(Potentiometric Titration)Weighing->TitrationAgTrapSilver Wool Trap(Removes Cl Interference)Combustion->AgTrapOxidationCalcData Validation(Found vs. Theoretical)Titration->Calc%ClDetectionTCD Detection(N2, CO2, H2O)AgTrap->DetectionQC_StdQC: 4-Chlorobenzoic Acid(Verify Ag Trap Efficiency)AgTrap->QC_StdPeriodic CheckDetection->Calc%C, %H, %N

Figure 1: Analytical workflow separating the combustion pathway (for C/H/N) from the wet-chemistry pathway (for Cl), ensuring interference-free results.

Part 4: Expected Results & Acceptance Criteria

When validating the purity of Piperidin-4-yl N-methylcarbamate HCl , compare your experimental results against the theoretical values derived from the formula

Table 2: Theoretical Composition & Acceptance Limits
ElementTheoretical Mass %Acceptance Range (

)
Common Failure Mode
Carbon (C) 43.19% 42.79% – 43.59%Low %C indicates excess moisture (hygroscopic salt).[1]
Hydrogen (H) 7.77% 7.37% – 8.17%High %H confirms incomplete drying.[1]
Nitrogen (N) 14.39% 13.99% – 14.79%High %N suggests Cl interference (Ag trap failure).[1]
Chlorine (Cl) 18.21% 17.81% – 18.61%Low %Cl indicates non-stoichiometric salt formation.[1]

Note: The hydrogen count includes the acidic proton from the HCl (


). Ensure your theoretical calculation accounts for this, or your %H data will appear falsely high.
References
  • ASTM International. (2023).[1] ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Piperidin-4-yl N-methylcarbamate Hydrochloride Compound Summary. Retrieved from [Link][1]

  • Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2023).[1] Guide to Elemental Analysis for Organic Compounds. Retrieved from [Link][1]

Comparative Guide: Hydrochloride vs. Tartrate Salts of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of piperidine-based therapeutics, the choice between hydrochloride (HCl) and tartrate salts is rarely a matter of simple solubility. While HCl is the industry standard "default" due to its low molecular weight and high physiological acceptability, it often fails in specific contexts relevant to the piperidine scaffold: gastric solubility suppression (common-ion effect) , hygroscopicity , and chiral resolution .

This guide analyzes the physicochemical and biopharmaceutical divergences between these two salt forms, providing a decision-making framework for formulation scientists.[1]

The Piperidine Scaffold: A Basicity Challenge

The piperidine moiety is a secondary amine with a typical pKa of 10.8 – 11.2 . This high basicity makes salt formation mandatory for oral solid dosage forms to ensure stability and bioavailability.[1]

  • The HCl Logic: As a strong acid (pKa -7), HCl protonates the piperidine nitrogen completely, creating a robust ionic lattice.[1]

  • The Tartrate Logic: Tartaric acid is a diprotic organic acid (pKa₁ 2.98, pKa₂ 4.34).[1] While weaker than HCl, the

    
     (>6) is sufficient for stable salt formation.[1] Its primary utility lies in chiral resolution  and modulating dissolution kinetics .[1]
    
Physicochemical Performance Comparison
A. Solubility and The Common-Ion Effect

The most critical differentiator is performance in the gastric environment (pH 1.2).[1]

  • Hydrochloride Salts:

    • Mechanism:[1][2] HCl salts generally exhibit high aqueous solubility (

      
       mg/mL) in water.[1]
      
    • The Failure Mode: In the stomach, the high concentration of chloride ions (

      
      ) drives the equilibrium backward (Le Chatelier’s principle), precipitating the salt or reducing its dissolution rate. This is the Common-Ion Effect .[1][3]
      
    • Data Point: Tolterodine HCl precipitates at acidic pH due to this effect, which was a key factor in the selection of the Tartrate salt for the commercial product.

  • Tartrate Salts:

    • Mechanism:[1][2] Tartrates rely on the tartrate counterion, which is not present in gastric fluid.[1]

    • Advantage:[1][4][5] They maintain a "buffering microenvironment" at the diffusion layer surface (pH ~3-4), preventing free-base precipitation and ignoring the chloride background of the stomach.

B. Solid-State Stability & Hygroscopicity [1][6]
  • HCl Issues: Piperidine HCl salts are often hygroscopic .[1] The small radius of the chloride ion creates high crystal lattice energy (high melting point), but if the lattice has voids, it avidly absorbs moisture to form hydrates. Furthermore, HCl salts can undergo disproportionation (loss of HCl gas) during high-temperature processing or drying.[1]

  • Tartrate Advantages: The large, chiral tartrate anion forms extensive hydrogen-bond networks (acceptors and donors).[1] This often results in:

    • Anhydrous stability: Less tendency to absorb atmospheric moisture.[1]

    • Polymorph Control: The directional bonding of tartrate can lock the API into a specific, stable crystal habit.[1]

C. Chiral Resolution (The "Killer App" for Tartrates)

Many piperidine drugs (e.g., Tolterodine, Ifenprodil) are chiral.

  • HCl: Being achiral, HCl cannot distinguish between enantiomers.[1] It forms enantiomeric salts with identical solubility.[1]

  • Tartrate: Being chiral (L- or D-tartaric acid), it forms diastereomeric salts with chiral piperidines.[1] These diastereomers have different physical properties (solubility, melting point), allowing the separation of the desired enantiomer during crystallization.

Comparative Data Summary
FeatureHydrochloride (HCl) SaltTartrate SaltCausality / Mechanism
Aqueous Solubility Excellent (High)Good to ModerateHCl is a strong electrolyte; Tartrate is bulkier.[1]
Gastric Solubility (pH 1.2) Reduced (Risk of Precipitation)Maintained Common-Ion Effect (

) suppresses HCl salt solubility.
Melting Point Generally HigherGenerally LowerHigh lattice energy of small

ion vs. bulky organic anion.[1]
Hygroscopicity High RiskLow to ModerateHCl salts often form hydrates; Tartrates form H-bond networks.[1]
Chiral Resolution ImpossibleExcellent Tartrate forms separable diastereomers.[1]
Chemical Stability Risk of HCl gas lossHighHCl is volatile; Tartaric acid is non-volatile.[1]
Case Study: Tolterodine (Detrol)

Scenario: Tolterodine is a chiral piperidine derivative.[1] Experimental Observation:

  • HCl Salt: Showed precipitation in simulated gastric fluid (SGF) due to chloride ion suppression.[1] It also exhibited thermal instability (loss of HCl) at processing temperatures >110°C.[1]

  • Tartrate Salt: The L-tartrate form allowed for the resolution of the (R)-enantiomer.[1] It showed consistent dissolution rates independent of gastric chloride levels and superior thermal stability.[1] Outcome: Tolterodine Tartrate was selected for the commercial formulation.[1]

Experimental Protocol: Salt Selection Screening

Trustworthiness: This protocol uses a "fail-fast" approach to filter salts based on the failure modes described above.[1]

Phase 1: In Situ Salt Screening (Plate-Based)

  • Dispense: 5 mg of Piperidine Free Base into 96-well plate.

  • Add Solvent: 100 µL Methanol/Water (90:10).

  • Add Counterions: Add 1.1 equivalents of HCl (aq) to wells A1-A6; Add 1.1 equivalents of L-Tartaric acid (in MeOH) to wells B1-B6.

  • Evaporate: Slow evaporation at 40°C.

  • Analyze: PLM (Polarized Light Microscopy) for birefringence (crystallinity).

Phase 2: Common-Ion Effect Stress Test (The Critical Step)

  • Prepare Media:

    • Media A: Distilled Water (pH 7).[1]

    • Media B: 0.1 N HCl (pH 1.2, High

      
      ).
      
  • Saturation: Add excess salt (HCl and Tartrate candidates) to both media. Shake for 24h at 37°C.

  • Filtration & HPLC: Filter and assay concentration.

  • Calculation: Calculate the Solubility Ratio (

    
    ).
    
    • Pass Criteria: Ratio

      
       (or higher).[1]
      
    • Fail Criteria (Common Ion): Ratio

      
       (indicates suppression).[1]
      
Decision Logic Visualization

SaltSelection Start Piperidine API Candidate Chiral Is the API Chiral? Start->Chiral ScreenTartrate Screen Tartrate (Chiral Resolution) Chiral->ScreenTartrate Yes ScreenHCl Screen HCl (Standard) Chiral->ScreenHCl No SolubilityTest Solubility in 0.1N HCl (Gastric) ScreenTartrate->SolubilityTest ScreenHCl->SolubilityTest CommonIon Is Solubility Suppressed by Cl-? SolubilityTest->CommonIon HygroTest DVS Analysis (Hygroscopicity) CommonIon->HygroTest No SelectTartrate SELECT TARTRATE SALT CommonIon->SelectTartrate Yes (HCl Fails) HygroTest->SelectTartrate HCl Unstable SelectHCl SELECT HCL SALT HygroTest->SelectHCl Stable (<2% weight gain) SelectMesylate Consider Mesylate/Fumarate HygroTest->SelectMesylate Both Unstable

Figure 1: Decision matrix for selecting between HCl and Tartrate salts for piperidine derivatives, prioritizing chirality and gastric solubility performance.

References
  • Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link

  • Gupta, D., et al. (2009).[1] "Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine." Journal of Pharmaceutical Sciences. Link

  • Pfizer Inc. (2012).[1] "Detrol LA (tolterodine tartrate) Prescribing Information."[1] FDA Access Data. Link

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][3][7][8] Advanced Drug Delivery Reviews. Link

Sources

Crystal structure determination of Piperidin-4-yl N-methylcarbamate HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Guide to the Crystal Structure Determination of Piperidin-4-yl N-methylcarbamate HCl

Abstract

In pharmaceutical development, the precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely academic; it is a critical determinant of the drug's physicochemical properties, including solubility, stability, and bioavailability.[1] This guide provides an in-depth comparison of analytical methodologies for the structural characterization of Piperidin-4-yl N-methylcarbamate HCl, a representative small molecule hydrochloride salt. We will present a detailed workflow for its definitive structure determination using single-crystal X-ray diffraction (SC-XRD), recognized as the gold standard technique.[2][3] Furthermore, we will objectively compare the information derived from SC-XRD with data obtained from complementary analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Powder X-ray Diffraction (PXRD), providing researchers with a logical framework for comprehensive solid-state characterization.

The Centrality of Single-Crystal X-ray Diffraction in API Characterization

While various spectroscopic techniques can confirm the chemical identity and connectivity of a molecule, they fall short of describing its structure in the solid state. SC-XRD is the most comprehensive technique available to determine molecular structure, providing unambiguous, accurate, and reliable 3-dimensional parameters.[3] For a compound like Piperidin-4-yl N-methylcarbamate HCl, this is paramount. An SC-XRD experiment will not only confirm the covalent bond lengths and angles but will also reveal:

  • Absolute Stereochemistry: Unambiguously determines the configuration of chiral centers.

  • Molecular Conformation: Defines the exact spatial orientation of the piperidine ring and the N-methylcarbamate side chain in the solid state.

  • Crystal Packing and Intermolecular Interactions: Elucidates the hydrogen-bonding network, particularly the interactions involving the protonated piperidinium nitrogen and the chloride counter-ion, which governs the crystal's stability and properties.[4]

This atomic-level insight is indispensable for rational drug design, polymorph screening, and intellectual property protection.[1][5] The overall workflow to achieve this definitive structure is a multi-step process requiring careful planning and execution.

SC_XRD_Workflow cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: Analysis cluster_output Phase 4: Output start Start Material (Piperidin-4-yl N-methylcarbamate HCl) purity Purity & Identity Check (NMR, MS, HPLC) start->purity screen Crystallization Screening (Evaporation, Diffusion, etc.) purity->screen select Select High-Quality Single Crystal screen->select collect X-ray Data Collection select->collect solve Structure Solution (Phase Problem) collect->solve refine Structure Refinement & Validation solve->refine report Final Crystallographic Report (CIF File) refine->report

Caption: Workflow for single-crystal X-ray structure determination.

Experimental Protocols: From Powder to Picture

The most significant bottleneck in any crystallographic study is obtaining a "good crystal"—one that is a single, well-ordered lattice, free of significant defects.[3] This often requires screening multiple conditions.

Prerequisite: Purity Assessment

Before attempting crystallization, the identity and purity of the bulk sample must be confirmed. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure of the molecule. For the target compound, this would involve verifying the characteristic shifts for the piperidine ring protons, the N-methyl group, and the carbamate moiety.

  • Mass Spectrometry (ESI-MS): Confirms the molecular weight. In positive ion mode, the expected protonated molecule [M+H]⁺ should be observed, corresponding to the free base form.[6]

  • HPLC: Assesses the purity of the sample, ideally demonstrating >98% purity.

Step-by-Step Crystallization Screening

For a polar, water-soluble salt like Piperidin-4-yl N-methylcarbamate HCl, solvent choice is key. Solvents like ethanol, methanol, isopropanol, or water, and mixtures thereof, are excellent starting points.[7]

Protocol 1: Slow Solvent Evaporation This is the simplest and most common method.[7][8]

  • Dissolution: Dissolve 15-30 mg of the compound in a minimal amount of a suitable solvent (e.g., ethanol) in a small, clean vial. Gentle warming can be used to aid dissolution. The goal is a clear, slightly sub-saturated solution at room temperature.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or is loosely screwed on. This allows the solvent to evaporate very slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated incubator) and leave it undisturbed.

  • Observation: Monitor periodically for crystal formation on the vial walls or bottom.

Protocol 2: Vapor Diffusion This technique is excellent for milligram quantities and allows for finer control over the rate of crystallization by slowly changing the solvent composition.[8][9]

  • Setup: Place a small, open vial (containing ~5-10 mg of the compound dissolved in 0.5 mL of a primary solvent, e.g., methanol) inside a larger, sealable jar.

  • Anti-Solvent: Add 2-3 mL of an "anti-solvent" to the bottom of the larger jar. The anti-solvent should be a liquid in which the compound is poorly soluble but which is miscible with the primary solvent (e.g., diethyl ether or ethyl acetate).[10]

  • Sealing: Seal the larger jar tightly.

  • Diffusion: Over time, the more volatile anti-solvent will diffuse in its vapor phase into the inner vial. This slowly decreases the solubility of the compound in the mixed-solvent system, promoting slow, controlled crystal growth.

Comparative Analysis: A Multi-Technique Perspective

No single technique tells the whole story. A comprehensive characterization relies on combining data from multiple analytical methods. The table below compares SC-XRD with other common techniques for analyzing Piperidin-4-yl N-methylcarbamate HCl.

Technique Information Provided Sample Requirements Destructive? Primary Application
Single-Crystal XRD (SC-XRD) Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packing, intermolecular interactions.[2][4]High-quality single crystal (~50-300 µm)NoDefinitive, unambiguous structure determination of the solid state.
Powder XRD (PXRD) Crystalline "fingerprint," lattice parameters, polymorphism, crystallinity assessment.[1]~10-20 mg of microcrystalline powderNoRapid polymorph screening, quality control, and phase identification.
NMR Spectroscopy (¹H, ¹³C) Covalent structure (connectivity), molecular structure in solution, purity assessment.[11][12]~5-10 mg dissolved in a suitable deuterated solventNoIdentity confirmation and structural elucidation in the solution state.
Mass Spectrometry (MS) Molecular weight, elemental formula (with HR-MS), fragmentation patterns.[6][13]<1 mg, often in solutionYes (sample is consumed)Molecular weight confirmation and impurity identification.
FT-IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).[14]~1-2 mg, solid or in KBr pelletNoQuick confirmation of functional groups present in the molecule.
Synergy in Action: What Comparison Tells Us

For Piperidin-4-yl N-methylcarbamate HCl, this multi-technique approach is self-validating:

  • NMR and MS would first confirm that the synthesized powder is indeed the correct molecule with high purity.[6][11]

  • FT-IR would confirm the presence of the key carbamate C=O and amine N-H stretches.[14]

  • PXRD would provide a unique diffraction pattern for this specific crystalline form, which is vital for quality control and patent applications. It can quickly differentiate between different polymorphs (different crystal packings of the same molecule).[1]

  • Finally, SC-XRD provides the ultimate, high-resolution picture. It would show, for example, that the piperidine ring adopts a chair conformation and would detail precisely how the protonated nitrogen (N-H⁺) forms a strong hydrogen bond with the chloride ion (Cl⁻), and how the carbamate's carbonyl oxygen might act as a hydrogen bond acceptor, creating a stable 3D lattice. This is information no other technique can provide.[3][4]

Conclusion

The structural determination of a pharmaceutical compound like Piperidin-4-yl N-methylcarbamate HCl is a hierarchical process. While techniques like NMR and Mass Spectrometry are essential for verifying molecular identity and purity, they describe the molecule in a different state (solution or gas phase). Single-crystal X-ray diffraction remains the unequivocal gold standard for solid-state characterization, delivering atomic-resolution data on the three-dimensional structure and intermolecular interactions that dictate a drug's physical properties and ultimate performance.[2] A combined approach, leveraging the strengths of each technique, provides the most robust and scientifically sound characterization package for research, development, and regulatory submission.

References

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, Vol. 40, No. 03. Retrieved from [Link]

  • Bhardwaj, R.M., et al. (2024). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Deschamps, J.R. (2008). X-ray Crystallography of Chemical Compounds. The Open Crystallography Journal. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]

  • Turan, N., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Retrieved from [Link]

  • Warad, I., et al. (2015). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Perumal, P., et al. (2013). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • Moore, C.E., & Rheingold, A.L. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances. Retrieved from [Link]

  • ICMAB-CSIC. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Piperidin-4-yl N-methylcarbamate;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Piperidin-4-yl N-methylcarbamate;hydrochloride. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols are designed for researchers, scientists, and drug development professionals.

Hazard Assessment: An Evidence-Based Approach

  • Piperidine Moiety: The parent compound, piperidine, is classified as a highly flammable liquid and vapor that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2] While the N-methylcarbamate substitution and salt formation will alter the physical and toxicological properties, the underlying potential for skin and eye irritation or corrosion from the piperidine structure should be considered.

  • Carbamate Group: Carbamates as a class of compounds can have varying toxicity profiles. Some are noted cholinesterase inhibitors, while others may cause irritation.[3] Given this, it is prudent to handle all novel carbamates with a high degree of caution to avoid exposure. General guidelines for carbamates recommend wearing chemical goggles, protective gloves, and appropriate clothing.[4]

  • Hydrochloride Salt: The hydrochloride form typically renders the compound a solid, which can present an inhalation hazard if it is a fine powder.[5] Hydrochloride salts of organic bases can be acidic and may be corrosive, especially to mucous membranes.[6]

Based on this analysis, Piperidin-4-yl N-methylcarbamate;hydrochloride should be handled as a substance that is potentially toxic, corrosive, and irritating to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety glassesNitrile or neoprene glovesLab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesNitrile or neoprene glovesLab coatNIOSH-approved respirator (N95 or higher) if not in a fume hood
Dissolving and Solution Handling Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Reaction Monitoring and Work-up Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Waste Disposal Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Eye and Face Protection
  • Rationale: To prevent contact with the solid material or solutions, which could cause serious eye damage.[1][7]

  • Standard Operations: At a minimum, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • High-Risk Operations: When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to safety goggles.[8]

Skin and Body Protection
  • Rationale: To prevent skin contact, which could lead to irritation, burns, or systemic toxicity.[1][9]

  • Gloves: Wear appropriate protective gloves.[5] Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid contaminating your skin.[8]

  • Lab Coat and Apron: A standard lab coat should be worn at all times.[6] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[10]

  • Footwear: Closed-toe shoes are mandatory in the laboratory. Steel-toed safety shoes may be required based on site-specific risk assessments.[11]

Respiratory Protection
  • Rationale: To prevent the inhalation of the powdered compound, which may cause respiratory irritation.[5]

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. Always handle the solid material in a well-ventilated area, preferably within a certified chemical fume hood.[5][12]

  • Respirator Use: If a fume hood is not available or if dust is generated, a NIOSH/MSHA-approved respirator is required.[5] A P3 filter type is recommended for fine dusts.[5]

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling, ensure you have read and understood this guide and any site-specific standard operating procedures. Confirm that safety showers and eyewash stations are accessible and operational.[5]

  • Engineering Controls: Perform all manipulations that may generate dust or aerosols within a certified chemical fume hood.[12]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Minimize dust generation during weighing and transfer.

  • Post-Handling: Thoroughly wash your hands and face after handling the compound.[5] Do not eat, drink, or smoke in the work area.[13]

Emergency Procedures
  • Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9]

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal.[5]

    • Clean the spill area thoroughly with soap and water.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[7]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation persists.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][10]

Waste Disposal

All waste containing Piperidin-4-yl N-methylcarbamate;hydrochloride should be considered hazardous.

  • Collect all solid waste and contaminated materials in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed professional waste disposal service, following all federal, state, and local environmental regulations.[9]

  • Do not empty the chemical or its solutions into drains.[9]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_sds Review Safety Information prep_risk->prep_sds prep_ppe Select & Inspect PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_don Don Appropriate PPE prep_eng->handle_don handle_work Work in Fume Hood handle_don->handle_work handle_weigh Weigh & Transfer Compound handle_work->handle_weigh handle_dissolve Dissolve & React handle_weigh->handle_dissolve cleanup_waste Segregate Hazardous Waste handle_dissolve->cleanup_waste emergency_spill Spill handle_dissolve->emergency_spill emergency_exposure Personal Exposure handle_dissolve->emergency_exposure cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for safe handling of Piperidin-4-yl N-methylcarbamate;hydrochloride.

References

  • Personal protective equipment for handling Methyl carbamate-d3. (n.d.). Benchchem.
  • Cooling Tower Chemicals - CARBAMATE. (2009, May 21).
  • WSDA Pesticide Applicator Advisory. (n.d.). Washington State Department of Agriculture.
  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. (n.d.). Benchchem.
  • Piperidine Safety Data Sheet. (2025, September 23). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET. (2015, February 2).
  • SAFETY DATA SHEET. (2025, April 29). TCI Chemicals.
  • Standard Operating Procedure for Hydrochloric Acid. (n.d.).
  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • carbachol chloride - Report. (n.d.). CAMEO Chemicals | NOAA.
  • AMMONIUM CARBAMATE HAZARD SUMMARY. (n.d.). NJ.gov.
  • 190369 SNEAKERS STEEL TOE 29 CM | IMPA Code Search by ShipServ. (n.d.). ShipServ.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.